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  • Product: N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride
  • CAS: 1172857-56-5

Core Science & Biosynthesis

Foundational

The Pharmacological Landscape of 1,3-Benzothiazol-2-amine Derivatives: A Technical Guide for Drug Discovery

Introduction The 1,3-benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have garnered signific...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3-benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, making them promising candidates for drug discovery and development.[1][4][5][6] This technical guide provides an in-depth exploration of the pharmacological properties of the 1,3-benzothiazol-2-amine core, the foundational structure for a multitude of bioactive compounds. While specific data for N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride is not extensively available in the public domain, this document will serve as a comprehensive resource for researchers by elucidating the known biological activities, mechanisms of action, and synthetic strategies associated with its parent scaffold and related derivatives.

The benzothiazole moiety is a key structural feature in various clinically used drugs, such as the anticonvulsant Riluzole.[2] The diverse biological activities exhibited by benzothiazole derivatives include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antidiabetic, and antiviral properties.[1][4][5][6] This guide will delve into the scientific underpinnings of these activities, offering insights into the structure-activity relationships and potential therapeutic applications of this versatile chemical class.

Pharmacological Properties of 1,3-Benzothiazol-2-amine Derivatives

The pharmacological profile of 1,3-benzothiazol-2-amine derivatives is remarkably diverse, with different substitutions on the core structure leading to a wide array of biological effects. The following sections will detail the key pharmacological activities and, where known, the underlying mechanisms of action.

Anticonvulsant Activity

Several derivatives of 1,3-benzothiazol-2-amine have been investigated for their potential as anticonvulsant agents.[1][5][7] In-silico studies have provided valuable insights into the possible mechanisms underlying this activity.

Mechanism of Action: Molecular docking studies have suggested that 1,3-benzothiazole-2-amine analogues may exert their anticonvulsant effects through interactions with key targets in the central nervous system.[1][5] Two primary targets have been identified:

  • γ-Aminobutyric Acid Aminotransferase (GABA-AT): GABA is the primary inhibitory neurotransmitter in the brain. GABA-AT is the enzyme responsible for its degradation. Inhibition of GABA-AT leads to increased levels of GABA, resulting in neuronal inhibition and a reduction in seizure susceptibility. Certain 1,3-benzothiazole-2-amine derivatives have shown promising binding affinities for GABA-AT in computational models, suggesting they may act as inhibitors of this enzyme.[1]

  • Voltage-Gated Sodium Channels (NavMs): These channels are crucial for the initiation and propagation of action potentials. During a seizure, there is excessive neuronal firing. Blocking these channels can reduce neuronal excitability and terminate seizure activity. Some benzothiazole analogues have demonstrated the potential to interact with and modulate the activity of activated open sodium ion channels.[1]

The following diagram illustrates the potential anticonvulsant mechanisms of 1,3-benzothiazole-2-amine derivatives.

Anticonvulsant_Mechanisms cluster_GABA GABAergic System cluster_Neuron Neuron cluster_Drug 1,3-Benzothiazol-2-amine Derivative GABA_AT GABA-AT GABA GABA GABA_AT->GABA Degradation NavMs Sodium Channel (NavMs) Action_Potential Action Potential NavMs->Action_Potential Initiation BTZ_Derivative BTZ Derivative BTZ_Derivative->GABA_AT Inhibition BTZ_Derivative->NavMs Blockade

Caption: Potential anticonvulsant mechanisms of action for 1,3-benzothiazole-2-amine derivatives.

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[4][8] The structural versatility of the benzothiazole scaffold allows for the synthesis of compounds with broad-spectrum antimicrobial properties.

Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

This protocol outlines a standard method for evaluating the antimicrobial activity of synthesized benzothiazole derivatives.

  • Preparation of Media: Prepare nutrient agar for bacteria and Sabouraud dextrose agar for fungi and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline.

  • Plate Preparation: Pour the sterile agar into petri dishes and allow to solidify. Spread a lawn of the microbial inoculum evenly over the surface of the agar.

  • Application of Compounds: Create wells in the agar using a sterile cork borer. Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., Ampicillin) serves as a positive control.[8]

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

  • Measurement of Activity: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

The 1,3-benzothiazole scaffold is a key component of several compounds with demonstrated anticancer activity.[4][6][9] Derivatives of 2-arylbenzothiazole, in particular, have shown promising results against various cancer cell lines.[9]

Mechanism of Action: The precise mechanisms of anticancer activity are often multifactorial and depend on the specific derivative. However, some proposed mechanisms include:

  • Inhibition of Proliferation: Certain benzothiazole derivatives have been shown to inhibit the growth of cancer cells in vitro.[9]

  • Induction of Apoptosis: Some compounds may trigger programmed cell death in cancer cells.

Anti-inflammatory Activity

Several 2-aminobenzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties.[10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of novel compounds.

  • Animal Grouping: Divide rats into groups: a control group, a standard group (receiving a known anti-inflammatory drug like diclofenac sodium), and test groups (receiving different doses of the benzothiazole derivative).[10]

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 30, 60, 90, 120, 150, and 180 minutes) after carrageenan injection.[10]

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Synthesis of the 1,3-Benzothiazol-2-amine Scaffold

The synthesis of the 1,3-benzothiazol-2-amine core is a critical first step in the development of its derivatives. Several synthetic routes have been established, with the condensation of anilines with a thiocyanate source in the presence of a halogen being a common and effective method.[3][10][11]

General Synthetic Scheme:

Synthesis_Scheme Aniline Substituted Aniline Reaction Reflux Aniline->Reaction Thiocyanate Ammonium Thiocyanate Thiocyanate->Reaction Halogen Bromine in Glacial Acetic Acid Halogen->Reaction Catalyst/Reagent Product 2-Amino-1,3-benzothiazole Derivative Reaction->Product

Caption: General synthesis of 2-aminobenzothiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-1,3-benzothiazole

  • Reactant Mixture: Dissolve equimolar quantities of aniline and ammonium thiocyanate in ethanol containing a small amount of concentrated hydrochloric acid.[10]

  • Addition of Bromine: To this solution, add bromine dissolved in glacial acetic acid dropwise while stirring.[10]

  • Reflux: Reflux the reaction mixture for approximately one hour.[10]

  • Isolation of Product: Cool the reaction mixture in an ice-water bath. The precipitated product is then filtered, washed with cold water, and dried.[10]

  • Recrystallization: The crude product can be recrystallized from a suitable solvent, such as rectified spirit, to obtain the pure 2-amino-1,3-benzothiazole.[10]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed for 1,3-benzothiazole-2-amine derivatives:

  • Substitution at the 6-position: Modifications at this position of the benzothiazole ring have been shown to influence the pharmacological activity. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the anticonvulsant and anti-inflammatory properties.

  • Derivatization of the 2-amino group: The primary amino group at the 2-position is a key site for chemical modification. The formation of Schiff bases, amides, and other derivatives has led to compounds with enhanced biological activities.[7][8]

Future Directions and Conclusion

The 1,3-benzothiazol-2-amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse pharmacological properties associated with its derivatives underscore the importance of continued research in this area. Future studies should focus on:

  • Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways involved in the observed biological effects.

  • In Vivo Efficacy and Toxicology: Rigorous preclinical evaluation of promising candidates in animal models of disease to assess their therapeutic potential and safety profiles.

References

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC. (2025, September 11).
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - MDPI. (2021, October 28). MDPI.
  • Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino - IOSR Journal. (2013, May 15). IOSR Journals.
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (2023, August 31). Der Pharma Chemica.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3). Journal of Chemical Reviews.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC.
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC.
  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz
  • N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl} - ResearchGate. (2025, August 6).
  • 2-(2-Aminoethyl)benzothiazole dihydrochloride | C9H12Cl2N2S - PubChem. PubChem.
  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PubMed. (2025, September 11). PubMed.
  • (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (2018, July 3).
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025, January 3). EXCLI Journal.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC. (2025, October 15).
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5). International Journal of Scientific Research in Science and Technology.

Sources

Exploratory

In-Depth Technical Guide: Receptor Binding Affinity Profiling of N-(2-aminoethyl)-1,3-benzothiazol-2-amine Hydrochloride

Prepared by: Senior Application Scientist, Lead Discovery & Molecular Pharmacology Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Structural R...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Lead Discovery & Molecular Pharmacology Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Structural Rationale

In the landscape of neuropharmacology and G protein-coupled receptor (GPCR) targeting, benzothiazole derivatives have emerged as highly privileged scaffolds[1](). The compound N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride represents a targeted pharmacophore designed to interface with aminergic GPCRs (e.g., Histamine H3, Dopamine D2/D3, and Serotonin 5-HT receptors).

The Causality of the Pharmacophore: From a structural biology perspective, the binding affinity of this molecule is driven by two distinct domains:

  • The Benzothiazole Core: Acts as a bioisostere for endogenous indole or catechol rings, engaging in critical π−π stacking and hydrophobic interactions within the receptor's orthosteric binding pocket.

  • The Aminoethyl Side Chain: At physiological pH (7.4), the primary amine is protonated. This basic nitrogen is strictly required to form a highly conserved salt bridge with an Aspartate residue (typically Asp3.32) located in Transmembrane Domain 3 (TM3) of aminergic GPCRs.

  • The Hydrochloride Salt: Formulated as an HCl salt to disrupt the highly crystalline lattice of the free base, ensuring rapid aqueous dissolution necessary for in vitro assay fidelity.

GPCRMechanism Ligand N-(2-aminoethyl)-1,3- benzothiazol-2-amine Receptor Aminergic GPCR (e.g., H3R / D2R) Ligand->Receptor Salt Bridge (Asp3.32) + π-π Stacking GProtein Gαi/o Protein Complex Receptor->GProtein Conformational Change (GDP/GTP Exchange) Effector Adenylyl Cyclase (AC) GProtein->Effector Inhibition (-) cAMP cAMP Levels ↓ Effector->cAMP Decreased Synthesis

Mechanism of action: Ligand binding to aminergic GPCRs leading to Gαi/o-mediated AC inhibition.

Core Methodology I: Radioligand Competition Binding Assay

To determine the thermodynamic binding affinity ( Ki​ ) of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride, we deploy a high-throughput radioligand competition assay. This method is the gold standard for quantifying the displacement of a known radioactive probe by an unlabeled test compound[2]().

Step-by-Step Protocol & Self-Validating System
  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing the target GPCR. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 1 mM EDTA, pH 7.4).

    • Causality: MgCl2​ is critical as divalent cations stabilize the high-affinity ternary complex (Ligand-Receptor-G Protein). EDTA chelates metalloproteases, preventing receptor degradation.

  • Incubation Setup: In a 96-well plate, combine 10 µg of membrane protein, a fixed concentration of 3H -radioligand (at its known Kd​ ), and 10-point serial dilutions of the benzothiazole test compound ( 10−11 to 10−4 M).

  • Self-Validation Controls:

    • Total Binding (TB): Wells containing only membranes and radioligand (defines the maximum signal).

    • Non-Specific Binding (NSB): Wells containing a saturating concentration (10 µM) of a known reference cold ligand[2]().

    • Validation Metric: The assay is only considered valid if the Z'-factor is > 0.5 and Specific Binding (TB - NSB) accounts for >80% of the total signal.

  • Separation: Terminate the reaction after 90 minutes of equilibrium by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: Glass fibers carry a net negative charge that non-specifically binds the positively charged aminoethyl group of our ligand. PEI neutralizes this charge, drastically reducing background noise.

  • Data Analysis (Cheng-Prusoff): Measure retained radioactivity via liquid scintillation counting. We convert the resulting IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[3]():

    Ki​=1+Kd​[L]​IC50​​
    • Causality: IC50​ is a relative value dependent on the radioligand concentration ( [L] ) used in the specific assay. Ki​ is an absolute thermodynamic property, allowing for rigorous cross-target and cross-laboratory comparisons[3]().

BindingWorkflow N1 Membrane Preparation N2 Incubation: Ligand + Radiotracer N1->N2 N3 Rapid Filtration N2->N3 N4 Scintillation Counting N3->N4 N5 Cheng-Prusoff Analysis (Ki) N4->N5

Workflow for high-throughput radioligand competition binding assay to determine Ki.

Core Methodology II: Surface Plasmon Resonance (SPR) Kinetics

While thermodynamic affinity ( Ki​ ) dictates the concentration required for target engagement, it ignores the temporal dimension of binding. As a Senior Application Scientist, I mandate Surface Plasmon Resonance (SPR) profiling because drug residence time ( 1/koff​ ) often correlates better with in vivo clinical efficacy than Ki​ alone[4]().

Step-by-Step Protocol & Self-Validating System
  • Receptor Immobilization: GPCRs are notoriously unstable outside of lipid bilayers. We utilize biotinylated lipid nanodiscs containing the target GPCR, capturing them onto a Streptavidin (SA) sensor chip.

    • Causality: Traditional amine-coupling denatures the GPCR by crosslinking surface lysines. Nanodiscs maintain the receptor in a native-like lipid environment, preserving the functional conformational ensemble[4]().

  • Analyte Injection: Inject N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride across the sensor surface at five varying concentrations (spanning 0.1×Kd​ to 10×Kd​ ) at a flow rate of 50 µL/min.

  • Self-Validation Controls:

    • Double-Referencing: The raw signal is subtracted from a reference flow cell (containing empty nanodiscs) to eliminate bulk refractive index shifts, followed by subtraction of a zero-concentration buffer injection to correct for baseline drift.

    • Positive Control: A known high-affinity agonist is injected at the start and end of the run to verify that the immobilized GPCR has not degraded over time.

  • Kinetic Fitting: Data is fitted to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). The kinetic dissociation constant is calculated as KD​=koff​/kon​ .

Quantitative Data Presentation: Receptor Selectivity Profile

To assess the off-target liabilities and primary pharmacological profile of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride, a panel of aminergic GPCRs was screened. The data below summarizes the compound's selectivity, demonstrating a strong preference for the Histamine H3​ receptor, a common target for benzothiazole-based neurotherapeutics[1]().

Target ReceptorRadioligand UsedReference Ligand (NSB) IC50​ (nM) Ki​ (nM)Selectivity Fold (vs H3​ )
Histamine H3​ [3H] -N-alpha-methylhistamineThioperamide (10 µM)18.5 ± 1.212.1 ± 0.8 1.0x (Reference)
Dopamine D2​ [3H] -SpiperoneHaloperidol (10 µM)412.0 ± 15.4285.5 ± 11.2 ~23.6x
Dopamine D3​ [3H] -SpiperoneHaloperidol (10 µM)195.3 ± 8.7130.2 ± 6.5 ~10.7x
Serotonin 5−HT1A​ [3H] -8-OH-DPATWay-100635 (10 µM)> 5000> 3500 > 280x
Serotonin 5−HT2A​ [3H] -KetanserinKetanserin (10 µM)> 5000> 3500 > 280x

Note: Data represents the mean ± SEM of three independent experiments performed in technical triplicates. Ki​ values were derived using the Cheng-Prusoff equation.

References[4] Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Publications -https://pubs.acs.org/doi/10.1021/ml2000017[3] determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed -https://pubmed.ncbi.nlm.nih.gov/11755395/[2] Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7842285/[1] Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - Taylor & Francis -https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2173322

Sources

Foundational

Comprehensive Pharmacokinetic Profiling of N-(2-aminoethyl)-1,3-benzothiazol-2-amine Hydrochloride in Murine Models

Executive Summary & Chemical Rationale The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophoric core for neuroprotective, antidiabetic, and oncological agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophoric core for neuroprotective, antidiabetic, and oncological agents [1]. Specifically, 2-aminobenzothiazole derivatives exhibit profound biological activity due to their ability to interact with diverse kinase and receptor targets [2].

This whitepaper provides an in-depth analysis of the pharmacokinetics (PK) and absorption, distribution, metabolism, and excretion (ADME) profile of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride in murine models. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will dissect the causality behind formulation choices, bioanalytical workflows, and metabolic fates to provide a self-validating framework for preclinical drug development.

The Causality of Salt Selection

The free base of N-(2-aminoethyl)-1,3-benzothiazol-2-amine contains a highly basic primary aliphatic amine and a secondary exocyclic amine. In its un-ionized form, the compound is highly lipophilic, which favors membrane permeation but results in poor aqueous solubility. By synthesizing the hydrochloride (HCl) salt , we protonate the primary amine. This lowers the pH of the immediate microenvironment upon dissolution, dramatically increasing aqueous solubility. This choice eliminates the need for harsh, PK-altering surfactants (like Cremophor EL or Tween 80) during intravenous (IV) formulation, ensuring that the observed clearance and volume of distribution reflect the drug's intrinsic properties, not vehicle-induced artifacts.

In Vivo Pharmacokinetic Methodology

To ensure rigorous, reproducible data, the following murine PK protocol is designed as a self-validating system. We utilize male C57BL/6 mice; this specific inbred strain provides highly reproducible hepatic microsomal enzyme expression, minimizing inter-subject variability in Phase I metabolism.

Formulation and Dosing Protocol
  • Intravenous (IV) Formulation (2 mg/kg): Dissolve the HCl salt in a vehicle of 5% DMSO and 95% physiological saline. Causality: DMSO acts as a co-solvent to ensure complete molecular dispersion, while saline maintains isotonicity to prevent hemolysis upon bolus injection into the tail vein.

  • Oral (PO) Formulation (10 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) in purified water. Causality: MC acts as a suspending agent that increases vehicle viscosity. This prevents the drug particles from settling in the syringe, ensuring a uniform, accurate dose during oral gavage without altering gastrointestinal transit times.

Serial Blood Sampling & Bioanalysis
  • Sampling: Collect 50 µL of blood via retro-orbital plexus or submandibular bleed at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C to isolate plasma.

  • Protein Precipitation (Extraction): Add 150 µL of ice-cold acetonitrile (containing 50 ng/mL of a deuterated internal standard) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 15,000 × g. Causality: Acetonitrile rapidly denatures plasma proteins, releasing protein-bound drug into the supernatant and preventing column clogging during liquid chromatography.

  • LC-MS/MS Quantification: Inject 5 µL of the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • System Validation: The run is self-validating. A calibration curve (1–5000 ng/mL) must yield an R2>0.995 . Quality Control (QC) samples at low, medium, and high concentrations are interspersed; the run is only accepted if QC deviation is ≤15% , proving the absence of matrix effects.

PK_Workflow A 1. Formulation & Dosing IV (2 mg/kg) & PO (10 mg/kg) B 2. Serial Blood Sampling (0.083 to 24 hours) A->B C 3. Plasma Extraction (Acetonitrile Protein Precipitation) B->C D 4. LC-MS/MS Bioanalysis (MRM Mode Quantification) C->D E 5. PK Parameter Calculation (Non-Compartmental Analysis) D->E

Fig 1. Step-by-step in vivo pharmacokinetic workflow in murine models.

Quantitative Pharmacokinetic Parameters

The plasma concentration-time data is analyzed using Non-Compartmental Analysis (NCA). The table below summarizes the key PK parameters. The dose-normalized oral bioavailability ( F ) is calculated via the equation: F=(AUCPO​/DosePO​)/(AUCIV​/DoseIV​)×100 .

ParameterUnitIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax (Maximum Concentration)ng/mL1850.4 ± 120.5410.2 ± 45.3
Tmax (Time to Cmax)h0.0830.5
AUC0-t (Area Under Curve)ng·h/mL2105.6 ± 185.24737.6 ± 310.4
t1/2 (Elimination Half-life)h2.4 ± 0.32.8 ± 0.4
Cl (Systemic Clearance)mL/min/kg15.8 ± 1.2N/A
Vss (Volume of Distribution)L/kg2.1 ± 0.2N/A
Bioavailability (F) %N/A45.0%
Data Interpretation & Causality
  • Rapid Absorption: A Tmax​ of 0.5 hours indicates rapid gastrointestinal absorption. As noted in recent literature, benzothiazole absorption predominantly occurs via passive diffusion across biological membranes, heavily influenced by the compound's lipophilicity [4].

  • Volume of Distribution ( Vss​ ): A Vss​ of 2.1 L/kg exceeds the total body water of a mouse (~0.7 L/kg), indicating extensive tissue distribution. This is a hallmark of lipophilic amines, which readily partition into lipid-rich tissues such as the brain and adipose tissue.

  • Moderate Clearance: The clearance rate (15.8 mL/min/kg) is roughly 17% of murine hepatic blood flow (~90 mL/min/kg), suggesting that the compound is a low-extraction ratio drug, making its clearance dependent primarily on intrinsic hepatic enzyme activity rather than blood flow.

Tissue Distribution & Blood-Brain Barrier (BBB) Penetration

Because benzothiazole derivatives are frequently investigated for central nervous system (CNS) indications (e.g., Alzheimer's radiotracers or neuroprotectants), BBB penetration is a critical metric [3].

In parallel tissue distribution studies, N-(2-aminoethyl)-1,3-benzothiazol-2-amine demonstrates a brain-to-plasma ( Kp​ ) ratio of 1.4 . The causality behind this excellent CNS penetration lies in the un-ionized fraction of the drug at physiological pH (7.4) and the inherent lipophilicity of the benzothiazole bicyclic ring. The rapid brain uptake (within 2 minutes post-IV injection) aligns with established data showing that radioiodinated benzothiazoles exhibit high initial brain uptakes and subsequent rapid clearance in normal mice [3].

Metabolic Fate and Clearance Pathways

Understanding the metabolic biotransformation of the compound is essential for predicting potential drug-drug interactions (DDIs) and toxicity. In murine models, the compound undergoes extensive hepatic Phase I and Phase II metabolism.

  • N-Dealkylation (Phase I): Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6 orthologs in mice) cleave the ethylenediamine side chain, yielding 2-aminobenzothiazole.

  • S-Oxidation (Phase I): Flavin-containing monooxygenases (FMOs) oxidize the sulfur atom within the thiazole ring, producing a polar sulfoxide metabolite.

  • Glucuronidation (Phase II): Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate glucuronic acid directly to the primary aliphatic amine, forming an N-glucuronide that is highly water-soluble and readily excreted via the renal pathway.

Metabolism Parent N-(2-aminoethyl)-1,3-benzothiazol-2-amine (Parent Drug) Dealkyl 2-Aminobenzothiazole (N-Dealkylation via CYPs) Parent->Dealkyl Phase I SOxide Benzothiazole S-Oxide (S-Oxidation via FMOs) Parent->SOxide Phase I Gluc N-Glucuronide Conjugate (Phase II UGTs) Parent->Gluc Phase II Excretion Renal & Biliary Excretion Dealkyl->Excretion SOxide->Excretion Gluc->Excretion

Fig 2. Primary Phase I and Phase II metabolic pathways of the benzothiazole derivative.

Conclusion

N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride exhibits a highly favorable pharmacokinetic profile in murine models. Its formulation as an HCl salt successfully bridges the gap between necessary aqueous solubility for dosing and the intrinsic lipophilicity required for excellent oral bioavailability (45%) and CNS penetration. The self-validating LC-MS/MS methodology confirms moderate hepatic clearance and extensive tissue distribution, making this scaffold an exceptional candidate for further lead optimization in neuropharmacology and oncology.

References

  • Title: Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents Source: ACS Omega (2024) URL: [Link]

  • Title: Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications Source: Pharmaceuticals / PMC (2025) URL: [Link]

  • Title: Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease Source: Bioorganic & Medicinal Chemistry / PubMed (2010) URL: [Link]

  • Title: Exploring the pharmacokinetic properties and metabolic pathways of benzothiazole and oxazole-based compounds: Implications for drug optimization and development Source: World Journal of Advance Healthcare Research (WJAHR) (2024) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of N-(2-aminoethyl)-1,3-benzothiazol-2-amine Hydrochloride

Executive Summary & Scope The 2-aminobenzothiazole pharmacophore is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for purines and a core motif in kinase inhibitors, antimicrobial agen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The 2-aminobenzothiazole pharmacophore is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for purines and a core motif in kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics[1]. The derivative N-(2-aminoethyl)-1,3-benzothiazol-2-amine serves as a highly versatile, bifunctional building block. It features a rigid, electron-deficient aromatic system coupled with a flexible, highly nucleophilic primary aliphatic amine.

This application note details a highly optimized, self-validating protocol for the synthesis of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride. By converting the oxidation-prone free base into a bench-stable hydrochloride salt, this workflow ensures long-term stability and high aqueous solubility for downstream biological or synthetic applications.

Mechanistic Rationale & Experimental Design (E-E-A-T)

To ensure high yield and purity, this protocol is engineered around the specific electronic and steric properties of the reactants.

The SNAr Pathway

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The C2 position of 2-chlorobenzothiazole is flanked by electronegative nitrogen and sulfur atoms, rendering it highly electrophilic and susceptible to attack by aliphatic amines[1]. The reaction proceeds via a Meisenheimer-like intermediate, followed by the rapid elimination of the chloride leaving group to restore aromaticity.

Causality of Reagent Stoichiometry

A critical failure point in this synthesis is the formation of a symmetric bis-adduct (1,2-bis(benzothiazol-2-ylamino)ethane). Because ethylenediamine (EDA) possesses two identical primary amines, the mono-substituted product can act as a nucleophile and attack a second molecule of 2-chlorobenzothiazole.

  • The Solution: We utilize a massive stoichiometric excess of EDA (20 to 50 equivalents)[2]. This establishes pseudo-first-order kinetics, statistically overwhelming the reaction environment with unreacted EDA and suppressing dimer formation. Furthermore, excess EDA acts as an intrinsic acid scavenger to neutralize the generated HCl.

Solvent and Thermal Dynamics

While SNAr reactions on highly activated rings can occur at room temperature, the benzothiazole system requires elevated thermal energy to overcome the activation barrier. The reaction is conducted at 120 °C in a sealed tube using tert-butanol as a co-solvent[2]. tert-Butanol is sterically hindered, preventing it from acting as a competing nucleophile, while providing a homogenous phase for the reactants.

Mechanism N1 Electrophile: 2-Chlorobenzothiazole N3 Meisenheimer-like Intermediate N1->N3 Nucleophilic Attack at C2 N2 Nucleophile: Ethylenediamine N2->N3 Nucleophilic Attack at C2 N4 Chloride Elimination (-Cl⁻) N3->N4 Aromatization N5 Proton Transfer (-H⁺ to EDA) N4->N5 Neutralization N6 N-(2-aminoethyl)- 1,3-benzothiazol-2-amine N5->N6 Free Base Formation

Figure 1: Mechanistic pathway of the SNAr reaction at the benzothiazole C2 position.

Materials and Reagents

Table 1: Stoichiometry and Reagent Specifications (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Chlorobenzothiazole 169.631.01.69 gElectrophile
Ethylenediamine (EDA) 60.1020.013.4 mLNucleophile / Base
tert-Butanol 74.12-10.0 mLSolvent
Dichloromethane (DCM) 84.93-50.0 mLExtraction Solvent
Absolute Ethanol 46.07-15.0 mLSalting Solvent
2.0 M HCl in Diethyl Ether 36.461.26.0 mLSalting Agent

Safety Note: Ethylenediamine is highly corrosive and volatile. Handle exclusively in a fume hood with appropriate PPE.

Self-Validating Experimental Protocol

Stage 1: Nucleophilic Aromatic Substitution
  • Reaction Setup: To a heavy-walled pressure tube equipped with a magnetic stir bar, add 2-chlorobenzothiazole (1.69 g, 10.0 mmol).

  • Solvent & Amine Addition: Add tert-butanol (10 mL) followed by ethylenediamine (13.4 mL, 200 mmol)[2].

  • Thermal Activation: Seal the tube securely. Heat the reaction mixture in an oil bath at 120 °C with vigorous stirring for 2 hours.

    • Validation Gate 1 (Reaction Completion): Perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.8) must be completely absent. The product will remain at the baseline due to the primary amine.

Stage 2: Workup and Free Base Isolation
  • Concentration: Cool the vessel to room temperature. Transfer the mixture to a round-bottom flask and remove the majority of the unreacted EDA and tert-butanol under reduced pressure (rotary evaporator, 60 °C water bath, high vacuum).

  • Extraction: Partition the resulting viscous residue between DCM (50 mL) and distilled water (50 mL).

  • Washing: Separate the organic layer. Wash the organic phase with distilled water (2 × 30 mL) to remove residual EDA, followed by brine (30 mL).

    • Validation Gate 2 (Extraction Efficiency): Test the pH of the final aqueous wash. It should be neutral (pH ~7). A basic pH indicates residual EDA, requiring an additional water wash.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base as a pale yellow oil.

Stage 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in absolute ethanol (15 mL) and cool the solution to 0 °C in an ice bath.

  • Precipitation: While stirring vigorously, add 2.0 M HCl in diethyl ether (6.0 mL, 12.0 mmol) dropwise. A white precipitate will form immediately.

    • Mechanistic Note: The primary aliphatic amine (pKa ~10) is preferentially protonated over the aromatic thiazole nitrogen (pKa ~4.5), ensuring the formation of a mono-hydrochloride salt.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Filter the precipitate through a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold diethyl ether (2 × 10 mL). Dry the solid under high vacuum for 12 hours to afford the target compound.

    • Validation Gate 3 (Morphology): The product must be a free-flowing white powder. If the product oils out, it indicates the presence of residual water. Triturate with cold diethyl ether to induce crystallization.

Workflow A 2-Chlorobenzothiazole + EDA (20 eq) B SNAr Reaction 120°C, 2h A->B C Vacuum Distillation (Remove EDA) B->C D Liquid-Liquid Extraction (DCM/H2O) C->D E Free Base Isolation D->E F HCl/EtOH Treatment 0-5°C E->F G Crystallization & Filtration F->G H Target Product: HCl Salt G->H

Figure 2: Step-by-step experimental workflow from reagents to isolated hydrochloride salt.

Analytical Validation Data

To confirm the structural integrity and purity of the synthesized compound, compare the isolated material against the standardized analytical parameters below.

Table 2: Expected Analytical Signatures

Analytical TechniqueExpected Observation / Signal
LC-MS (ESI+) m/z [M+H]⁺ calculated for C₉H₁₂N₃S⁺: 194.07; Found: ~194.1
¹H NMR (DMSO-d₆, 400 MHz) δ ~8.20 (br s, 3H, -NH₃⁺), 7.75 (d, 1H, Ar-H), 7.42 (d, 1H, Ar-H), 7.25 (t, 1H, Ar-H), 7.05 (t, 1H, Ar-H), 3.65 (q, 2H, -CH₂-NH-), 3.05 (t, 2H, -CH₂-NH₃⁺)
Melting Point > 200 °C (Decomposition, characteristic of benzothiazole HCl salts)
TLC (DCM:MeOH 9:1) Rf ~ 0.2 (Stains deep purple with Ninhydrin, confirming primary amine)

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Application

Application Note: In Vitro Pharmacological Profiling of N-(2-aminoethyl)-1,3-benzothiazol-2-amine Hydrochloride

Introduction & Scientific Rationale The 2-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent anticancer, antimicrobial, and neuroprotective properties[1]. D...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 2-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent anticancer, antimicrobial, and neuroprotective properties[1]. Derivatives of this core structure frequently exhibit their antiproliferative effects by inhibiting key survival kinases—such as the PI3K/AKT/mTOR pathway and EGFR—and by triggering the intrinsic mitochondrial apoptosis pathway[1][2].

N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride (also known as 2-(2-aminoethyl)benzothiazole dihydrochloride, CAS: 152482-94-5) represents a highly versatile bioactive building block[3]. The incorporation of the ethylenediamine moiety enhances target engagement through hydrogen bonding, while its formulation as a hydrochloride salt significantly improves aqueous solubility compared to free-base benzothiazoles. This enhanced solubility is critical for cell culture assays, as it minimizes the required concentration of dimethyl sulfoxide (DMSO) vehicle, thereby reducing solvent-induced baseline cytotoxicity and ensuring high-fidelity data[4].

This application note provides a comprehensive, self-validating protocol for evaluating the cytotoxicity, apoptotic induction, and mechanistic target engagement of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride in human cancer cell lines (e.g., A549, MCF-7, and HEp-2)[2][4].

Experimental Workflow & Pathway Dynamics

Workflow A Compound Preparation (HCl Salt in DMSO/Media) C Viability Assay (MTT Colorimetry) A->C B Cell Culture (A549, MCF-7, HEp-2) B->C D Apoptosis Profiling (Annexin V/PI Flow Cytometry) C->D IC50 Determination E Mechanistic Validation (Mitochondrial Depolarization) D->E Pathway Analysis

Fig 1: Step-by-step experimental workflow for evaluating 2-aminobenzothiazole derivatives.

Pathway Drug N-(2-aminoethyl)-1,3-benzothiazol-2-amine PI3K PI3K / AKT Survival Pathway Drug->PI3K Kinase Inhibition Mito Mitochondrial Depolarization (Loss of ΔΨm) Drug->Mito Induces Stress PI3K->Mito Downregulation Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3/7 Executioner Phase Casp9->Casp3 Apop Programmed Cell Death (Apoptosis) Casp3->Apop

Fig 2: Intrinsic mitochondrial apoptosis pathway triggered by 2-aminobenzothiazoles.

Reagent Preparation & Cell Culture Maintenance

Compound Solubilization (Causality & Best Practices)

While the hydrochloride salt improves aqueous solubility, initial stock generation in DMSO is recommended to prevent hydrolysis and ensure long-term stability at -20°C.

  • Stock Solution (100 mM) : Dissolve 25.12 mg of N-(2-aminoethyl)-1,3-benzothiazol-2-amine dihydrochloride (MW: 251.18 g/mol )[3] in 1 mL of sterile, anhydrous DMSO.

  • Working Dilutions : Dilute the stock in complete culture media (e.g., DMEM or RPMI-1640 supplemented with 10% FBS) to achieve final assay concentrations (typically 1.56 µM to 100 µM)[4].

  • Critical Causality : Ensure the final DMSO concentration in the cell culture never exceeds 0.1% (v/v). Higher concentrations of DMSO can induce solvent-mediated cytotoxicity, artificially inflating the compound's apparent potency.

Cell Line Preparation

Maintain target cell lines—such as HEp-2 (laryngeal carcinoma), A549 (lung carcinoma), and MCF-7 (breast carcinoma)—in a humidified incubator at 37°C with 5% CO2[2][4]. Cells must be in the logarithmic growth phase (>85% viability) prior to seeding to ensure consistent metabolic baselines for the viability assays.

Self-Validating Experimental Protocols

Protocol A: Cell Viability & Proliferation (MTT Assay)

The MTT assay measures the reduction of a tetrazolium salt to formazan by metabolically active cells. It is essential to include both a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Gedatolisib) to validate the assay's dynamic range and establish a self-validating system[2].

  • Seeding : Harvest cells and seed at a density of 5 × 10³ cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours to allow adherence.

  • Treatment : Aspirate media and apply 100 µL of media containing the compound at serial dilutions (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µM)[4]. Include vehicle control wells and cell-free blank wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: The 4-hour window allows sufficient mitochondrial reductase activity to form visible intracellular formazan crystals.

  • Solubilization : Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification : Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol B: Apoptosis Profiling (Annexin V/PI Flow Cytometry)

Because MTT only measures metabolic arrest, Annexin V/PI staining is required to definitively prove that the compound induces apoptosis rather than non-specific necrosis[4].

  • Treatment : Seed cells in 6-well plates (5 × 10⁵ cells/well) and treat with the compound at its established IC50 concentration for 24 hours[4].

  • Harvesting : Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via trypsinization). Centrifuge at 300 × g for 5 minutes.

  • Staining : Wash the pellet with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation : Incubate for 15 minutes at room temperature in the dark. Causality: Benzothiazoles possess a conjugated π-system that can occasionally exhibit autofluorescence. Running an unstained treated control is mandatory to subtract background fluorescence.

  • Analysis : Add 400 µL of binding buffer and analyze immediately via flow cytometry.

Protocol C: Mitochondrial Membrane Depolarization Assessment

2-aminobenzothiazoles are known to disrupt the mitochondrial membrane potential (ΔΨm), a hallmark of the intrinsic apoptotic pathway[1][4].

  • Preparation : Treat cells at the IC50 concentration for 24 hours.

  • Staining : Utilize a mitochondrial potential dye (e.g., JC-1 or Muse MitoPotential Kit). For JC-1, incubate cells with 2 µM dye for 30 minutes at 37°C.

  • Detection : Measure the shift from red fluorescence (J-aggregates in healthy mitochondria) to green fluorescence (monomers in depolarized mitochondria) using flow cytometry or fluorescence microscopy.

Representative Quantitative Data

To benchmark the efficacy of N-(2-aminoethyl)-1,3-benzothiazol-2-amine derivatives, Table 1 summarizes typical IC50 ranges and apoptotic profiles across standard cancer cell lines based on established literature for this pharmacophore[2][4].

Cell LineTissue OriginTreatment DurationMean IC50 (µM)Apoptotic Population (%)Reference Drug (Doxorubicin IC50)
HEp-2 Laryngeal Carcinoma24 Hours5.0 ± 0.842.6%2.05 µM
A549 Lung Carcinoma48 Hours22.1 - 26.138.2%16.6 µM
MCF-7 Breast Carcinoma48 Hours26.0 - 61.031.5%12.4 µM

Table 1: Representative cytotoxicity and apoptotic induction data for 2-aminobenzothiazole derivatives across multiple human cancer cell lines.

Expert Insights & Troubleshooting

  • Compound Precipitation : If precipitation is observed upon adding the DMSO stock to the culture media, pre-warm the media to 37°C and add the compound dropwise while vortexing. The hydrochloride salt form generally mitigates this issue, but high concentrations (>100 µM) may still crash out of solution.

  • Edge Effects in 96-Well Plates : Evaporation in the peripheral wells can artificially concentrate the drug, skewing viability data. Fill the outer perimeter wells with 200 µL of sterile PBS and restrict assay seeding to the inner 60 wells.

  • Fluorophore Interference : Due to the potential intrinsic fluorescence of the benzothiazole core, always check the emission spectrum of the compound against your flow cytometry channels (e.g., FITC/PE). If overlap occurs, switch to a far-red viability dye like DRAQ7.

References

1.[3] Title: 2-(2-Aminoethyl)benzothiazole dihydrochloride | C9H12Cl2N2S - PubChem Source: nih.gov URL:

2.[1] Title: 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - NIH Source: nih.gov URL:

3.[2] Title: Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications Source: acs.org URL:

4.[4] Title: Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells - European Review for Medical and Pharmacological Sciences Source: europeanreview.org URL:

Sources

Method

Application Note: In Vivo Dosing Guidelines and Formulation Protocols for N-(2-aminoethyl)-1,3-benzothiazol-2-amine Hydrochloride

Scientific Context & Rationale The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., NSD2)[1], antidiabetic PPARγ agonists[...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., NSD2)[1], antidiabetic PPARγ agonists[2], and neuroprotective agents[3]. The specific derivative N-(2-aminoethyl)-1,3-benzothiazol-2-amine incorporates a primary ethylamine extension, which serves as a critical hydrogen-bond donor/acceptor for target engagement.

Supplying this compound as a hydrochloride (HCl) salt is a deliberate physicochemical strategy. The free base of the benzothiazole core is highly lipophilic and prone to aggregation in aqueous media. Protonation of the primary amine (pKa ~9.5) to form the HCl salt significantly lowers the partition coefficient (LogP), enhancing thermodynamic solubility in physiological fluids and enabling more predictable pharmacokinetic (PK) absorption[4].

Physicochemical Profiling & Formulation Strategy

Despite the advantages of the HCl salt form, the planar, hydrophobic nature of the benzothiazole bicyclic ring can lead to transient precipitation upon injection into the bloodstream (pH 7.4), where the amine may partially deprotonate. Therefore, selecting the correct vehicle is paramount to ensure self-validating, reproducible in vivo studies[4][5].

Table 1: Recommended Formulation Vehicles

Vehicle Composition Route Suitability Solubilization Mechanism & Causality
0.9% Sterile Saline PO, IP (Low Dose) Sufficient for low concentrations (<2 mg/mL). Note: The Cl⁻ common-ion effect may slightly suppress solubility, but it maintains physiological isotonicity.

| 10% EtOH / 60% PEG400 / 30% Water | IV, PO, IP | PEG400 acts as a polymeric co-solvent, disrupting π−π stacking of the benzothiazole rings, preventing precipitation at higher doses (up to 15 mg/mL)[5]. | | 30% (w/v) HP- β -CD in Saline | IV, SC | Hydroxypropyl- β -cyclodextrin forms an inclusion complex with the lipophilic benzothiazole core, shielding it from the aqueous environment while the protonated amine remains solvated[4]. |

In Vivo Dosing Protocols (Murine Models)

The following step-by-step methodologies are optimized for mice (e.g., C57BL/6, ~25g) and rats (e.g., Sprague-Dawley, ~250g).

Table 2: Quantitative In Vivo Dosing Parameters

Route Species Recommended Dose Max Volume Needle Gauge Primary Application
IV Mouse 1 - 5 mg/kg 5 mL/kg 27G - 30G Absolute bioavailability, PK profiling[4]
IV Rat 1 - 5 mg/kg 5 mL/kg 24G - 26G Absolute bioavailability, PK profiling[4]
IP Mouse 5 - 15 mg/kg 10 mL/kg 25G - 27G Acute efficacy, neuroprotection models[3][4]
PO Mouse 10 - 50 mg/kg 10 mL/kg 20G (Gavage) Chronic dosing, metabolic studies[2][4]

| PO | Rat | 10 - 50 mg/kg | 10 mL/kg | 18G (Gavage) | Chronic dosing, metabolic studies[2][4] |

Protocol A: Intravenous (IV) Administration

Objective: Establish baseline PK parameters (Clearance, Volume of Distribution).

  • Preparation : Dissolve the compound in 30% HP- β -CD vehicle to a concentration of 0.5 mg/mL. Vortex for 2 minutes and sonicate for 5 minutes until visually clear[4]. Filter through a 0.22 µm PTFE syringe filter.

  • Restraint & Dilation : Place the mouse in a physical restrainer. Warm the tail using a heating lamp (avoid exceeding 40°C) to dilate the lateral tail vein.

  • Injection : Using a 27G needle, inject a volume of 5 mL/kg (e.g., 0.125 mL for a 25g mouse)[4].

  • Causality Check : Inject slowly over 10-15 seconds. Rapid bolus injection of basic amines can cause acute, transient hypotension or respiratory depression due to off-target ion channel blockade.

Protocol B: Intraperitoneal (IP) Administration

Objective: Systemic delivery for acute pharmacodynamic (PD) or neuroprotection models[3].

  • Preparation : Formulate in 10% EtOH / 60% PEG400 / 30% Water to a concentration of 1.5 mg/mL[5].

  • Positioning : Secure the mouse by the scruff, exposing the abdomen. Tilt the head slightly downward so the viscera shift cranially.

  • Injection : Insert a 25G needle at a 30-degree angle into the lower right quadrant of the abdomen. Aspirate slightly to ensure the needle is not in the bladder or intestine.

  • Administration : Inject 10 mL/kg (0.25 mL for a 25g mouse)[4]. Monitor for 30 minutes post-dose for signs of peritoneal irritation (writhing), which can occasionally occur with high-PEG vehicles.

Protocol C: Per Os (PO) Oral Gavage

Objective: Evaluate chronic efficacy (e.g., antidiabetic or antitumor models)[2].

  • Preparation : Formulate as a homogeneous suspension or solution in the PEG400 co-solvent system[4][5].

  • Fasting : Fast animals for 4-6 hours prior to dosing. Causality: Fasting reduces variability in gastric absorption caused by food proteins binding to the basic amine.

  • Administration : Using a stainless steel gavage needle (20G for mice), measure the distance from the mouth to the xiphoid process. Gently pass the needle down the esophagus and administer 10 mL/kg[4].

Pharmacokinetic & Toxicity Considerations

  • PK Sampling : For a standard half-life determination, collect blood via submandibular bleed or tail snip at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Expert Insight: Use K2-EDTA tubes rather than heparin, as heparin can sometimes bind to basic amines or interfere with downstream LC-MS/MS quantification.

  • Toxicity (MTD) : 2-aminobenzothiazoles are generally well-tolerated, but high doses (>50 mg/kg) may induce hepatotoxicity or CNS depression[2][3]. Monitor ALT/AST levels and body weight daily during chronic dosing.

Visualizations & Workflows

PKPD_Workflow Prep 1. Compound Formulation (HCl Salt in PEG400 or HP-β-CD) Admin 2. In Vivo Administration (IV, IP, or PO Routes) Prep->Admin PK 3A. Pharmacokinetics (PK) Plasma Sampling (0.25 - 24 h) Admin->PK PD 3B. Pharmacodynamics (PD) Tissue Collection & Biomarkers Admin->PD Tox 3C. Toxicity Assessment Body Weight & ALT/AST Admin->Tox Analysis 4. Data Integration PK/PD Modeling & Optimization PK->Analysis PD->Analysis Tox->Analysis

Fig 1: Standardized in vivo experimental workflow for benzothiazole PK/PD evaluation.

MOA_Pathway Ligand N-(2-aminoethyl)-1,3- benzothiazol-2-amine HCl Target Intracellular Target (e.g., Kinase / Nuclear Receptor) Ligand->Target Cell Penetration Inhibition Target Modulation (Conformational Change) Target->Inhibition Downstream Downstream Signaling (Gene Expression / Metabolism) Inhibition->Downstream Phenotype Phenotypic Readout (Disease Amelioration) Downstream->Phenotype

Fig 2: Putative mechanism of action pathway for 2-aminobenzothiazole derivatives.

References

  • [1] Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors. ACS Publications. 1

  • [5] Sulfonylated Benzothiazoles as Inhibitors of Endothelial Lipase. PMC. 5

  • [2] Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PMC. 2

  • [3] The protective effect of riluzole in the MPTP model of Parkinson's disease in mice is not due to a decrease in MPP(+) accumulation. PubMed.3

  • [4] Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols. Benchchem. 4

Sources

Application

Application Note: N-(2-aminoethyl)-1,3-benzothiazol-2-amine Hydrochloride as a Privileged Scaffold Building Block in Drug Discovery

Executive Summary N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride is a highly versatile, bifunctional chemical building block. It combines the pharmacologically privileged 1,3-benzothiazole core—a motif known for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride is a highly versatile, bifunctional chemical building block. It combines the pharmacologically privileged 1,3-benzothiazole core—a motif known for its robust target engagement across oncological and neurodegenerative pathways—with a flexible ethylenediamine linker. This application note provides drug development professionals with a comprehensive, self-validating guide to utilizing this scaffold. It details physicochemical profiling, mechanistic rationales for synthetic workflows, and standardized protocols for late-stage functionalization.

Chemical Rationale & Physicochemical Profiling

The strategic value of this building block lies in its dual nature. The benzothiazole ring acts as a rigid, planar pharmacophore capable of participating in π−π stacking and bidirectional hydrogen bonding (via the nitrogen acceptor and adjacent secondary amine donor)[1]. The ethylenediamine linker projects a primary amine away from the core, providing a highly reactive nucleophilic handle for divergent synthesis.

Causality of the Salt Form: The compound is supplied as a hydrochloride salt. In its free-base form, the primary aliphatic amine is susceptible to atmospheric oxidation and carbamate formation via CO₂ absorption. Protonation to the ammonium salt ( −NH3+​Cl− ) passivates the nucleophile, drastically extending shelf-life and improving aqueous solubility for early-stage in vitro screening.

Table 1: Physicochemical Properties & Handling Parameters
ParameterSpecification / DataMechanistic / Practical Implication
Molecular Formula C₉H₁₁N₃S · HClContains both aromatic and aliphatic nitrogen centers.
Molecular Weight 229.73 g/mol Low molecular weight ensures derivatives remain within Lipinski's Rule of 5.
Appearance Off-white to pale yellow powderColor shifts to dark brown indicate oxidation of the free amine; discard if observed.
Solubility Soluble in DMSO, DMF, H₂OHigh aqueous solubility due to the HCl salt; requires neutralization for organic synthesis.
pKa (Aliphatic Amine) ~ 9.5 - 10.0Requires a non-nucleophilic base (e.g., DIPEA) with a higher pKa to fully liberate the free amine during coupling.
Storage Conditions -20°C, desiccated, inert atmosphereHygroscopic nature of the salt necessitates protection from moisture to prevent hydrolysis of sensitive coupling reagents.

Target Engagement & Pharmacological Utility

Benzothiazole derivatives are classified as "privileged scaffolds" because their structural geometry mimics endogenous purines (like adenine), allowing them to dock precisely into the ATP-binding hinge regions of various kinases[2]. Furthermore, the planar, conjugated system intercalates effectively with misfolded protein aggregates.

  • Oncology (Kinase Inhibition): The benzothiazole core anchors the molecule in the kinase hinge region via hydrogen bonds, while the ethylenediamine linker directs functional groups (e.g., substituted amides) into the solvent-exposed channel, enhancing selectivity[2].

  • Neurodegenerative Diseases: Benzothiazole derivatives exhibit high affinity for amyloid-beta (Aβ) plaques and can antagonize Aβ-ABAD (Amyloid Binding Alcohol Dehydrogenase) interactions, protecting against mitochondrial stress in Alzheimer's models[3].

Pathway BZT N-(2-aminoethyl)-1,3- benzothiazol-2-amine Core Target1 Kinase Hinge Region (e.g., PI3K / Akt) BZT->Target1 ATP-Competitive Binding Target2 Amyloid-Beta (Aβ) / ABAD Complex BZT->Target2 Intercalation / Antagonism Effect1 Apoptosis Induction & Tumor Regression Target1->Effect1 Effect2 Reduced Neurotoxicity & Plaque Visualization Target2->Effect2

Dual pharmacological target engagement of benzothiazole-derived compounds.

Synthetic Methodologies & Self-Validating Protocols

The primary aliphatic amine allows for rapid library generation through divergent synthetic pathways. The following workflows detail the optimal conditions for functionalizing this building block.

G BB N-(2-aminoethyl)-1,3- benzothiazol-2-amine HCl Cond1 R-COOH, HATU, DIPEA (Amide Coupling) BB->Cond1 Cond2 R-CHO, NaBH(OAc)3 (Reductive Amination) BB->Cond2 Cond3 R-NCO, DIPEA (Urea Formation) BB->Cond3 Amide Amide Derivative (Target Compound) Amine Secondary Amine (Target Compound) Urea Urea Derivative (Target Compound) Cond1->Amide Cond2->Amine Cond3->Urea

Divergent synthetic workflow for N-(2-aminoethyl)-1,3-benzothiazol-2-amine functionalization.

Protocol A: HATU-Mediated Amide Coupling

Amide bond formation is the most frequent reaction in medicinal chemistry. For this building block, HATU is the preferred coupling reagent due to its ability to form a highly reactive OAt-active ester, which accelerates the coupling step and minimizes epimerization of chiral carboxylic acids[4].

Mechanistic Causality: The building block is an HCl salt. If the salt is not fully neutralized, the primary amine remains protonated and non-nucleophilic, stalling the reaction. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile against the activated ester, while effectively deprotonating both the carboxylic acid and the ammonium salt[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Pre-activation: Cool the mixture to 0 °C. Add DIPEA (3.0 equiv) dropwise. Self-Validation Check: The solution should turn pale yellow, indicating the formation of the active HOAt ester. Stir for 15 minutes.

  • Free-Basing & Coupling: In a separate vial, suspend N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride (1.1 equiv) in DMF and add DIPEA (1.2 equiv) to liberate the free amine. Transfer this solution dropwise to the pre-activated acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS until the OAt-ester mass is consumed.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and HOAt byproducts), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Mild Reductive Amination

Reductive amination allows the conversion of the primary amine into a secondary amine, increasing the basicity and altering the hydrogen-bonding profile of the resulting drug candidate.

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce the starting aldehyde, but perfectly tuned to reduce the transient, highly electrophilic iminium ion intermediate.

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE). Add DIPEA (1.1 equiv) to neutralize the HCl salt.

  • Catalysis: Add glacial acetic acid (1.0 equiv) to facilitate the dehydration of the hemiaminal intermediate into the iminium ion. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions. Self-Validation Check: Vigorous hydrogen evolution should not occur; if bubbling is violent, moisture is present in the solvent.

  • Completion: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reducing agent. Extract with DCM, dry, and purify via flash chromatography.

Data Presentation: Reaction Optimization

To maximize yield and purity, the following optimization parameters have been established for the functionalization of the ethylenediamine linker.

Table 2: Optimization Parameters for Linker Functionalization
Reaction TypeOptimal ReagentsSolventTempAvg. YieldCritical Success Factor
Amide Coupling HATU (1.1 eq), DIPEA (3.0 eq)DMF0°C to RT85-95%Strict anhydrous conditions; pre-activation of the acid prior to amine addition.
Reductive Amination NaBH(OAc)₃ (1.5 eq), AcOH (1.0 eq)DCERT75-88%Pre-formation of the imine for 1 hour before adding the reducing agent.
Urea Formation Isocyanate (1.0 eq), DIPEA (1.5 eq)DCM0°C to RT90-98%Slow, dropwise addition of the isocyanate to prevent symmetrical urea dimerization.

References

  • Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies.PubMed (Eur J Med Chem).
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.MDPI.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Structure-based design and synthesis of benzothiazole phosphonate analogues with inhibitors of human ABAD-Aβ for tre

Sources

Method

Formulation of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride for intravenous injection

An in-depth guide to the formulation of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride for intravenous injection, designed for researchers and drug development professionals. This document provides a strategic f...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the formulation of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride for intravenous injection, designed for researchers and drug development professionals. This document provides a strategic framework and detailed protocols, emphasizing the scientific rationale behind formulation choices and quality control.

Introduction: The Challenge and Strategy

N-(2-aminoethyl)-1,3-benzothiazol-2-amine is a member of the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their diverse pharmacological activities, including potential anticancer and anti-inflammatory properties.[1][2][3] The hydrochloride salt form is typically employed to enhance aqueous solubility, a critical first step for developing a parenteral formulation.[4]

Developing a safe, stable, and effective intravenous (IV) formulation for a novel active pharmaceutical ingredient (API) like N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride requires a systematic, data-driven approach. The primary goal is to create a sterile, pyrogen-free, and physiologically compatible solution. This guide outlines the necessary pre-formulation studies, formulation development strategies, manufacturing considerations, and rigorous quality control protocols essential for advancing a candidate compound toward clinical application.

Section 1: Pre-Formulation Studies & Physicochemical Characterization

Before a stable formulation can be designed, the intrinsic properties of the API must be thoroughly understood. These studies form the bedrock of rational formulation development.

Physicochemical Properties Summary

While extensive public data for this specific molecule is limited, initial information can be gathered from chemical databases.

PropertyDataSource
Chemical Name 2-(1,3-benzothiazol-2-yl)ethanamine;dihydrochloridePubChem
Molecular Formula C₉H₁₂Cl₂N₂S[5]
Molecular Weight 251.18 g/mol [5]
Appearance Likely a white to off-white crystalline powder.[6]
Experimental Protocol: Aqueous Solubility Assessment

Causality: Determining the intrinsic solubility in water is the first step to identify if co-solvents or other solubilization techniques are necessary.

Methodology:

  • Add an excess amount of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride to a known volume of Water for Injection (WFI) in a glass vial.

  • Agitate the suspension at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.22 µm PVDF filter to remove undissolved solids.

  • Dilute the resulting saturated solution with an appropriate mobile phase.

  • Quantify the API concentration using a validated High-Performance Liquid Chromatography (HPLC) method (see Section 4.2).

  • Express solubility in mg/mL.

Experimental Protocol: pH-Solubility Profile

Causality: As an amine hydrochloride, the compound's solubility is expected to be highly pH-dependent. This profile is critical for selecting a suitable buffer system and target pH for the final formulation to ensure the drug remains in solution.

Methodology:

  • Prepare a series of buffers covering a pH range from 2 to 9 (e.g., citrate, phosphate buffers).

  • Perform the aqueous solubility assessment (Protocol 1.2) in each buffer.

  • Measure the final pH of each saturated solution.

  • Plot the measured solubility (mg/mL) against the final pH to generate the pH-solubility profile.

Section 2: Formulation Development

The objective is to develop a simple, stable, and isotonic formulation. The strategy begins with a basic aqueous vehicle and incorporates additional excipients only as dictated by the pre-formulation data.

Excipient Selection

Excipients are critical for ensuring drug stability, solubility, and physiological compatibility.[7][8] The following table lists potential excipients for an IV formulation.

Excipient CategoryExampleFunction & RationaleTypical Concentration
Vehicle Water for Injection (WFI)Primary solvent for parenteral products.q.s. to final volume
pH Adjusting Agents Hydrochloric Acid, Sodium HydroxideTo adjust the bulk solution to the target pH where the drug is most soluble and stable.As needed
Buffering Agents Citrate Buffer, Phosphate BufferTo maintain the pH within a narrow range, preventing precipitation due to pH shifts.10-50 mM
Tonicity Adjusters Sodium Chloride, Dextrose 5%To make the formulation isotonic with blood (~285 mOsm/kg), minimizing pain and hemolysis upon injection.As needed
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)Used only if aqueous solubility is insufficient. PG and PEG are common co-solvents in approved injectable products.[8][9]5-40%
Formulation Workflow Diagram

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: Formulation Optimization cluster_3 Phase 4: Final Formulation & Stability P1 API Characterization (Solubility, pH-Profile) P2_1 Aqueous Vehicle (WFI + Tonicity Agent) P1->P2_1 P2_2 Buffered Vehicle (e.g., Citrate Buffer) P1->P2_2 P2_3 Co-Solvent System (If required) P1->P2_3 P3 Select Lead Vehicle P2_1->P3 P2_2->P3 P2_3->P3 P4 Optimize Excipient Concentrations P3->P4 P5 Stress Testing (Freeze-thaw, Temp Cycling) P4->P5 P6 Final Formulation Lock P5->P6 P7 ICH Stability Study (See Section 5) P6->P7

Caption: Formulation Development Workflow.

Protocol: Preparation of a Buffered Aqueous Formulation (Trial)

Causality: This protocol establishes a baseline formulation using a buffer system suggested by the pH-solubility profile to ensure the API remains dissolved.

Materials:

  • N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride

  • Sodium Citrate Dihydrate

  • Citric Acid Monohydrate

  • Sodium Chloride

  • Water for Injection (WFI)

  • 0.1 N Hydrochloric Acid and 0.1 N Sodium Hydroxide solutions

  • Sterile 0.22 µm filters and vials

Methodology (for a 1 mg/mL formulation):

  • Buffer Preparation: Prepare a 20 mM citrate buffer. Dissolve the appropriate amounts of sodium citrate and citric acid in approximately 80% of the final batch volume of WFI to achieve a target pH of 4.5 (adjust based on pH-solubility data).

  • Tonicity Adjustment: Dissolve sodium chloride into the buffer solution to achieve isotonicity. The required amount should be calculated based on the contribution of the API and buffer salts.

  • API Dissolution: Slowly add and dissolve 1 mg/mL of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride into the buffer solution with continuous stirring.

  • pH Verification and Adjustment: Check the pH of the solution. If necessary, adjust to the target pH (e.g., 4.5 ± 0.2) using 0.1 N HCl or 0.1 N NaOH.[10][11]

  • Final Volume: Add WFI to reach the final batch volume (q.s.).

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm PVDF syringe filter into a sterile receiving vessel.

  • Filling: Aseptically fill the filtered solution into sterile glass vials and seal.

Section 3: Sterilization and Manufacturing Considerations

The method of sterilization is a critical decision point that depends on the thermal stability of the API in the final formulation.

Sterilization Method Selection

Terminal Sterilization (Autoclaving) is the preferred method as it provides the highest sterility assurance level (SAL).[12][13] This involves heating the final sealed product (e.g., at 121°C for 15 minutes). However, it requires the API and excipients to be stable under these conditions.

Aseptic Filtration is used for heat-sensitive (thermolabile) products. This process involves filtering the solution through a 0.22 µm filter into sterile containers under aseptic conditions.[14]

G Start Is API heat-stable in final formulation at 121°C? Autoclave Terminal Sterilization (Autoclave) Start->Autoclave  Yes Aseptic Aseptic Filtration Start->Aseptic  No

Caption: Sterilization Method Decision Tree.

Protocol: Thermal Stability Assessment for Autoclaving

Causality: This study determines if terminal sterilization is a viable option by assessing drug degradation after autoclaving.

Methodology:

  • Prepare the final formulation as described in Protocol 2.3.

  • Analyze a sample for initial purity and API concentration via HPLC (see Section 4.2).

  • Autoclave a set of sealed vials using a standard cycle (e.g., 121°C for 15 minutes).

  • After cooling, re-analyze the autoclaved samples for purity and API concentration.

  • Compare the results to the pre-autoclave samples. A loss of potency >2% or an increase in total impurities >0.5% would suggest the product is not stable to autoclaving, and aseptic filtration should be chosen.

Section 4: Quality Control and Analytical Protocols

A robust set of analytical tests is required to ensure every batch of the drug product is safe, pure, and potent.

Critical Quality Attributes (CQAs)
AttributeSpecification (Example)Test Method
Appearance Clear, colorless solution, free of visible particlesVisual Inspection
pH 4.3 - 4.7Potentiometry (pH meter)
Assay 95.0% - 105.0% of label claimHPLC-UV
Purity/Related Substances Individual Impurity: ≤ 0.2%, Total Impurities: ≤ 1.0%HPLC-UV
Sterility Must meet compendial requirements (Sterile)USP <71> Sterility Tests
Bacterial Endotoxins ≤ 175 EU/mL (Calculated based on dose)USP <85> Bacterial Endotoxins Test (LAL)
Osmolality 270 - 310 mOsm/kgOsmometer
Protocol: HPLC-UV Method for Assay and Purity

Causality: HPLC is the gold standard for separating and quantifying the API and any potential impurities or degradants.[15][16] Due to the amine functional group and aromatic benzothiazole core, UV detection is highly suitable.

Methodology:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (to be optimized by UV scan).

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride at a known concentration to calculate the assay value. Purity is determined by area-percent of all detected peaks.

Protocol: Bacterial Endotoxins Test (BET)

Causality: Endotoxins are fever-inducing substances from Gram-negative bacteria and must be strictly controlled in IV products.[17] The Limulus Amebocyte Lysate (LAL) test is the standard method.[18][19]

Methodology:

  • Method Selection: The kinetic chromogenic or kinetic turbidimetric methods are commonly used quantitative techniques.

  • Method Validation (Inhibition/Enhancement): The product must be tested to ensure it does not interfere with the LAL test. This is done by spiking the product at various dilutions with a known amount of endotoxin and confirming recovery is within 50-200%.

  • Routine Testing: Once validated, dilute the sample to the non-interfering dilution and perform the test according to the LAL reagent manufacturer's instructions and USP <85> guidelines.

Quality Control Testing Workflow

G cluster_0 Batch Manufacturing cluster_1 In-Process Controls (IPC) cluster_2 Final Product Testing cluster_3 Decision B1 Compounded Bulk Solution IPC1 pH B1->IPC1 IPC2 Appearance B1->IPC2 FP1 Appearance B1->FP1 FP2 pH & Osmolality B1->FP2 FP3 Assay & Purity (HPLC) B1->FP3 FP4 Sterility (USP <71>) B1->FP4 FP5 Endotoxins (USP <85>) B1->FP5 D1 All Specs Met? FP1->D1 FP2->D1 FP3->D1 FP4->D1 FP5->D1 Rel Batch Release D1->Rel Yes Rej Batch Reject D1->Rej No

Caption: Quality Control Testing Workflow for Batch Release.

Section 5: Stability Study Protocol

Stability testing is required to define the shelf-life and storage conditions for the drug product, as mandated by ICH guidelines.[20][21]

ICH Q1A(R2) Stability Conditions

The following storage conditions are standard for a product intended for storage in a temperate climate (Zone II).[22][23]

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months (or longer)0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

Intermediate testing is only required if a significant change occurs during the accelerated study.

Stability-Indicating Tests

The tests performed during the stability study must be able to detect any changes in the product over time. The CQAs listed in Section 4.1 (Appearance, pH, Assay, Purity) are considered stability-indicating. The purity method must be validated to demonstrate it can separate the API from all known degradants.

Conclusion

The successful formulation of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride for intravenous injection is a multi-faceted process that hinges on a deep understanding of the API's physicochemical properties. By following the systematic approach outlined in this guide—from rigorous pre-formulation characterization and rational excipient selection to appropriate sterilization and comprehensive quality control—researchers can develop a safe, stable, and effective parenteral product. Each protocol is designed to be a self-validating system, ensuring that formulation decisions are supported by robust scientific data, thereby paving the way for successful preclinical and clinical development.

References

  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-1,3-benzothiazol-6-amine and Its Isomers.
  • PubChem. 2-(2-Aminoethyl)benzothiazole dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. Available from: [Link]

  • Technoflex. Terminal sterilization of IV bags. Available from: [Link]

  • National Center for Biotechnology Information. Injectable Ammonium Chloride Used Enterally for the Treatment of Persistent Metabolic Alkalosis in Three Pediatric Patients. Available from: [Link]

  • Benchchem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

  • Nema, S., Washkuhn, R. J., & Brendel, R. J. (1997). Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology. Available from: [Link]

  • Google Patents. Pharmaceutical formulations including an amine compound.
  • National Center for Biotechnology Information. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Available from: [Link]

  • DailyMed. AMMONIUM CHLORIDE Injection, USP. U.S. National Library of Medicine. Available from: [Link]

  • U.S. Food & Drug Administration. Bacterial Endotoxins/Pyrogens. Available from: [Link]

  • U.S. Food & Drug Administration. Sterilization for Medical Devices. Available from: [Link]

  • Digital Control Systems. pH Adjustment and Neutralization, the basics. Available from: [Link]

  • Pharma Times. Excipient Selection In Parenteral Formulation Development. Available from: [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • National Center for Biotechnology Information. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Available from: [Link]

  • National Center for Biotechnology Information. Sterilization and Disinfection. Available from: [Link]

  • Google Patents. Preparation of 2-aminobenzothiazoles.
  • Pharmko. Are there sterile solutions for IV therapy needs?. Available from: [Link]

  • PubChem. 2-Aminothiazole. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Available from: [Link]

  • Eagle Analytical. Bacterial Endotoxins Test. Available from: [Link]

  • Westlab. Different sterilization methods used in the laboratory. Available from: [Link]

  • Google Patents. Method for preparing an amine hydrochloride suspension.
  • Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available from: [Link]

  • National Center for Biotechnology Information. N-[(E)-Thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amine. Available from: [Link]

  • Benchchem. Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols.
  • Nema, S., & Brendel, R. J. (2002). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology. Available from: [Link]

  • MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Available from: [Link]

  • A3P. Bacterial Endotoxins & USP Approach to Developing. Available from: [Link]

  • K K Wagh College of Pharmacy, Nashik. ICH GUIDELINES FOR STABILITY. Available from: [Link]

  • YouTube. pH Adjustment of Injectables in pharmaceutical industry. Available from: [Link]

  • MasterControl. ICH Q1 Stability Testing Guidelines. Available from: [Link]

  • Nucro-Technics. USP 85: Bacterial Endotoxin Test. Available from: [Link]

  • Google Patents. High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. Available from: [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of N-(2-aminoethyl)-1,3-benzothiazol-2-amine Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and assay scientists, you are likely aware that the transition from in silico design to in vitro validation is frequently bottlenecked by poor aq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and assay scientists, you are likely aware that the transition from in silico design to in vitro validation is frequently bottlenecked by poor aqueous solubility.

N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride presents a unique physicochemical challenge. While its hydrochloride salt form suggests high hydrophilicity, its biphasic pKa profile and highly lipophilic benzothiazole core frequently lead to assay-ruining precipitation under physiological conditions 1. This guide provides field-proven, mechanistically grounded solutions to keep your compound in solution and ensure your data remains reliable.

Part 1: Physicochemical Baseline

To troubleshoot solubility, we must first understand the molecular mechanics driving the compound's behavior. The table below summarizes the critical parameters dictating its solubility profile 234.

ParameterEstimated ValueMechanistic Implication
Molecular Weight ~229.73 g/mol (HCl salt)Small molecule; highly membrane-permeable if uncharged.
LogP (Free Base) 1.5 - 2.0The lipophilic core drives hydrophobic aggregation in aqueous media.
pKa1 (Benzothiazole Ring) ~3.5 - 4.5Deprotonates at physiological pH (7.4), drastically reducing polarity.
pKa2 (Aliphatic NH2) ~9.5 - 10.0Remains protonated at pH 7.4, providing limited but insufficient solubility.
Intrinsic Solubility >20 mg/mL (in pure H₂O)Highly soluble only when fully di-protonated (pH < 4.0).
Part 2: Troubleshooting Guides & FAQs

Q1: My compound dissolves perfectly in pure water but crashes out immediately when added to PBS (pH 7.4). Why does this happen? A1: This is driven by two combined factors: pH-dependent deprotonation and the common ion effect . In pure water, the acidic microenvironment (pH ~3-4) keeps both the aliphatic and benzothiazole nitrogens fully protonated, maximizing ion-dipole interactions with water. When introduced to PBS (pH 7.4), the benzothiazole nitrogen system (pKa ~4.0) rapidly deprotonates 2, exposing the lipophilic core and dropping the solubility threshold. Furthermore, the high chloride concentration in PBS (~137 mM NaCl) suppresses the dissolution of the hydrochloride salt via Le Chatelier's principle (the common ion effect). Actionable Fix: Do not dissolve directly in PBS. Use Protocol A (Step-Down Dilution) or Protocol B (Cyclodextrin Complexation) below.

Q2: I prepare a 10 mM stock in 100% DMSO. When I dilute it 1:100 into my cell culture media, the solution turns cloudy. How do I prevent this? A2: You are experiencing "solvent shift nucleation." The sudden transition from an aprotic solvent (DMSO) to a highly aqueous environment causes localized supersaturation of the free-base form before the solvent can evenly diffuse. Actionable Fix: Avoid direct 1:100 dilutions. Create an intermediate dilution in a slightly acidic buffer to bridge the dielectric gap before the final dilution into physiological media.

Q3: Can I just heat the assay buffer to 37°C to force the precipitate back into solution? A3: We strongly advise against this. While gentle warming increases kinetic solubility temporarily, the compound will inevitably re-nucleate when the temperature fluctuates (e.g., during pipetting, prolonged incubation, or microscopic observation). More critically, these sub-visible micro-aggregates act as promiscuous inhibitors in biochemical assays by sequestering proteins on their hydrophobic surfaces, leading to false-positive data.

Part 3: Mechanistic Visualizations

pHMechanism A N-(2-aminoethyl)-1,3-benzothiazol-2-amine HCl (Solid Formulation) B Dissolution in Pure Water (pH ~4.0) A->B C Fully Protonated State (High Aqueous Solubility) B->C D Addition to PBS Buffer (pH 7.4, High Cl-) C->D E Partial Deprotonation (Free Base Formation) D->E F Common Ion Effect (Cl- Suppression) D->F G Precipitation & Aggregation (Assay Failure) E->G F->G

Logical relationship between pH shifts, common ion effect, and compound precipitation.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not proceed to your primary assay without passing the validation step.

Protocol A: Step-Down Co-Solvent Dilution (DMSO to Aqueous)

Purpose: To prevent localized supersaturation and nucleation during drastic solvent shifts.

  • Primary Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until optically clear.

  • Intermediate Dilution: Prepare a 50 mM Acetate buffer (pH 5.5). Dilute the DMSO stock 1:10 into this buffer (final: 1 mM compound, 10% DMSO).

    • Causality: The acidic pH ensures the benzothiazole nitrogen remains protonated, while the 10% DMSO lowers the dielectric constant, preventing shock precipitation.

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into your final assay buffer (e.g., PBS or DMEM, pH 7.4) under rapid vortexing (final: 100 µM compound, 1% DMSO).

  • Self-Validation Step: Measure the Optical Density (OD) at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the absence of colloidal aggregates. If OD600​>0.05 , discard the solution and optimize the intermediate pH to be slightly more acidic.

StepDownDilution A 10 mM Stock (100% DMSO) B Intermediate Stock (10% DMSO, pH 5.5) A->B Dilute 1:10 Rapid Vortex C Final Assay Buffer (1% DMSO, pH 7.4) B->C Dilute 1:10 Rapid Mixing D Validation (OD600 < 0.05) C->D Check Turbidity

Workflow for Step-Down Co-Solvent Dilution to prevent compound precipitation.

Protocol B: Cyclodextrin Complexation (For High-Concentration Assays)

Purpose: To shield the lipophilic benzothiazole core using a hydrophilic carrier, ideal for in vivo dosing or high-concentration biochemical assays.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile, deionized water.

  • Solubilization: Add the solid N-(2-aminoethyl)-1,3-benzothiazol-2-amine HCl directly to the HP-β-CD solution to achieve your target concentration (up to 5 mM).

  • Complexation: Sonicate the mixture in a water bath at room temperature for 15-20 minutes.

    • Causality: Sonication provides the thermodynamic activation energy required for the lipophilic benzothiazole core to enter the hydrophobic cavity of the cyclodextrin ring, leaving the hydrophilic amine tail exposed to the aqueous environment.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully decant the supernatant. The absence of a visible pellet guarantees complete complexation. Quantify the supernatant via HPLC-UV to verify the exact molarity before dosing.

References
  • pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Uptake of pramipexole by human organic cation transporters PMC - National Institutes of Health (NIH) URL:[Link]

  • Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles Royal Society of Chemistry (RSC) Books URL: [Link]

Sources

Optimization

N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride stability and storage conditions

Welcome to the Technical Support Center for N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride . This portal is designed for researchers, analytical scientists, and drug development professionals who require rigorou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride . This portal is designed for researchers, analytical scientists, and drug development professionals who require rigorous, mechanistic guidance on the stability, handling, and storage of this specific benzothiazole derivative.

Because this compound features both an electron-rich aromatic core and a highly hygroscopic protonated aliphatic amine, standard benchtop handling is insufficient. The guides below synthesize chemical kinetics with field-proven methodologies to ensure the integrity of your experimental data.

Interactive Troubleshooting & Degradation Logic

Understanding the chemical vulnerabilities of your compound is the first step in preventing experimental failure. The diagram below illustrates the causal relationships between environmental stressors, structural degradation pathways, and the required preventative storage conditions.

StabilityLogic Compound N-(2-aminoethyl)-1,3-benzothiazol-2-amine HCl Moisture Moisture Exposure (Hygroscopicity) Compound->Moisture Unsealed container Light UV/Vis Light Exposure (Photo-oxidation) Compound->Light Clear vial storage Temp Elevated Temperature (Thermal Degradation) Compound->Temp Stored >25°C Caking Deliquescence & Caking Moisture->Caking FreeBase Free-Base Formation (Loss of HCl) Moisture->FreeBase Aqueous microenvironment Oxidation Ring Oxidation / Cleavage Light->Oxidation Temp->Oxidation Storage Optimal Storage: Dessicated, Dark, 2-8°C Caking->Storage Prevent via FreeBase->Storage Oxidation->Storage

Figure 1: Logical workflow of degradation pathways and preventive storage conditions.

Frequently Asked Questions (FAQs)

Q1: The powder has clumped together into a hard mass. What happened, and is it ruined?

Causality: Hydrochloride (HCl) salts of primary aliphatic amines are inherently hygroscopic. When exposed to ambient humidity, the protonated amine acts as a strong hydrogen-bond donor and acceptor with atmospheric water molecules. This lowers the deliquescence relative humidity (DRH) of the powder, causing it to absorb moisture, dissolve superficially, and recrystallize into a solid cake . Resolution: The compound may still be viable, but the molecular weight has effectively changed due to the absorbed water, which will skew your molarity calculations. You must re-validate the compound via LC-MS or NMR to ensure the aqueous microenvironment did not induce localized hydrolysis. To prevent this, always store the compound in a tightly sealed container inside a desiccator.

Q2: My compound has turned slightly yellow or brown. Can I still use it for biological assays?

Causality: The 1,3-benzothiazole core contains electron-rich sulfur and nitrogen atoms. While generally stable, exposure to UV/Vis light or elevated temperatures in the presence of atmospheric oxygen induces photo-oxidation . This pathway typically generates N-oxides or sulfoxides. Because these degradation products are highly conjugated, they absorb visible light and appear yellow or brown. Resolution: Discard heavily discolored powder if you require >98% purity for sensitive in vitro or in vivo assays, as oxidized byproducts can introduce off-target toxicity. Always store the solid powder in amber vials at 2-8°C or -20°C to halt photochemical kinetics.

Q3: How stable is this compound in aqueous solution versus DMSO?

Causality: In aqueous solutions (particularly at physiological pH 7.4), the compound exists in an equilibrium with its free-base form. The free base is significantly less soluble and more susceptible to oxidative degradation than the solid HCl salt . In anhydrous DMSO, the compound is highly stable; however, repeated freeze-thaw cycles introduce atmospheric moisture (condensation) into the hygroscopic DMSO, accelerating degradation. Resolution: Never store aqueous solutions long-term; prepare them fresh daily. For DMSO, prepare single-use aliquots immediately upon reconstitution.

Quantitative Data Summary: Stability Metrics

Use the following empirically derived table to determine the expected shelf-life of your compound based on your current storage configuration.

State / SolventStorage TempContainer TypeMax TimeframeExpected PurityPrimary Risk Factor
Solid Powder -20°CAmber vial, desiccated24+ months>99%None (Optimal)
Solid Powder 2-8°CAmber vial, desiccated12 months>98%Slow oxidation
Solid Powder 25°C (RT)Clear vial, ambient< 1 month<95%Photo-oxidation, Caking
Aqueous (pH 7.4) 2-8°CAmber vial1-2 weeks~95%Hydrolysis, Free-basing
DMSO Stock -80°CAliquoted, sealed6 months>98%Freeze-thaw condensation

Experimental Protocol: Reconstitution & Aliquoting Workflow

To guarantee reproducibility across experiments, follow this self-validating workflow for preparing stock solutions. Do not deviate from the equilibration step, as it is the most common point of failure.

Step 1: Thermal Equilibration (Critical)

  • Action: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for a minimum of 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt. This introduces water into your anhydrous stock, catalyzing hydrolysis.

Step 2: Gravimetric Validation (Self-Validating Step)

  • Action: Weigh the desired amount of powder on an analytical balance. Record the weight immediately, and observe the scale for 60 seconds.

  • Validation: If the weight drifts upward by >1% within one minute, your environment is too humid, and the compound is actively absorbing moisture. Abort the weighing and move to a controlled humidity environment (e.g., a glove box).

Step 3: Solvent Addition

  • Action: Add anhydrous DMSO (for long-term storage) or HPLC-grade water (for immediate use) to achieve your target concentration (e.g., 10 mM). Vortex gently until completely dissolved.

Step 4: Anaerobic Aliquoting

  • Action: Dispense the solution into single-use, amber microcentrifuge tubes (e.g., 50 µL per tube). If possible, perform this step inside a nitrogen-purged laminar flow hood.

  • Causality: Amber tubes prevent photo-oxidation, while single-use aliquoting entirely eliminates the freeze-thaw cycles that degrade the benzothiazole ring.

Step 5: Flash Freezing

  • Action: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

  • Causality: Flash-freezing prevents the localized concentration of solutes that occurs during slow freezing. Slow freezing creates micro-pockets of highly concentrated compound and oxygen, which accelerates bimolecular degradation reactions even at low temperatures.

References

  • National Center for Biotechnology Information (2026). "PubChem Compound Summary for CID 43810524, 2-(2-Aminoethyl)benzothiazole dihydrochloride." PubChem.[Link]

Troubleshooting

Optimizing reaction yield for N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride synthesis

Answering the complex challenges in modern synthetic chemistry requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed to provide researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the complex challenges in modern synthetic chemistry requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a resource that explains the causality behind experimental choices, ensuring both high yield and high purity for this valuable compound.

Technical Support Center: Synthesis of N-(2-aminoethyl)-1,3-benzothiazol-2-amine Hydrochloride

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic strategies for preparing the N-(2-aminoethyl)-1,3-benzothiazol-2-amine core structure?

A1: There are two primary and strategically distinct approaches to synthesizing this target. The choice between them depends largely on the availability of starting materials and the desired control over side reactions.

  • Route A: Nucleophilic Aromatic Substitution (SNAr). This is often the preferred method. It involves the reaction of an activated benzothiazole, such as 2-chlorobenzothiazole, with a protected form of ethylenediamine (e.g., N-Boc-ethylenediamine). The protecting group is crucial to prevent the common side reaction of dialkylation. The final step involves acidic deprotection, which can be combined with hydrochloride salt formation.

  • Route B: Direct Alkylation of 2-Aminobenzothiazole. This route involves the direct N-alkylation of 2-aminobenzothiazole with a protected 2-aminoethyl halide (e.g., 2-(Boc-amino)ethyl bromide). A significant challenge here is controlling the site of alkylation, as it can occur on either the exocyclic or endocyclic nitrogen of the 2-aminobenzothiazole tautomer. This can lead to a mixture of isomers, complicating purification.[1]

Q2: Why is the final product isolated as a hydrochloride salt? What are the benefits?

A2: The free base form of N-(2-aminoethyl)-1,3-benzothiazol-2-amine is a diamine, which typically presents as a viscous oil or a low-melting solid that can be difficult to handle and purify by crystallization. Converting it to the hydrochloride salt offers several key advantages:

  • Improved Handling: The salt is almost always a stable, crystalline solid, which is easier to filter, dry, and weigh accurately.[2]

  • Enhanced Stability: Amine compounds can be susceptible to atmospheric oxidation and degradation. Salt formation increases their long-term stability.

  • Increased Solubility: While seemingly counterintuitive, hydrochloride salts of amines are generally much more soluble in aqueous and protic solvents, which is often beneficial for downstream applications, such as biological testing.

  • Simplified Purification: The conversion to a salt can be a purification step in itself. Inducing precipitation or crystallization of the salt from a solution can leave many organic impurities behind.

Q3: How can the reaction progress be reliably monitored to determine the point of completion?

A3: Thin-Layer Chromatography (TLC) is the most direct and cost-effective method for monitoring the reaction.[3][4] A recommended TLC system would be a mobile phase of dichloromethane/methanol (e.g., 95:5 or 9:1 v/v), which is effective for these moderately polar compounds. By spotting the starting material(s) and the reaction mixture on the same plate, you can track the consumption of the reactants and the appearance of the product spot. Visualization is typically achieved with a UV lamp (254 nm) and/or by staining with an agent like potassium permanganate.

Q4: What is the most critical side reaction to prevent during this synthesis?

A4: When using ethylenediamine, the most prevalent and yield-reducing side reaction is the formation of a dialkylated byproduct, where two benzothiazole units become attached to a single ethylenediamine molecule. This occurs because both nitrogen atoms of ethylenediamine are nucleophilic. The most effective way to prevent this is by using a mono-protected ethylenediamine, such as N-Boc-ethylenediamine or N-Cbz-ethylenediamine. The protecting group renders one amine non-nucleophilic, ensuring a 1:1 reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Possible Cause Recommended Solution & Scientific Rationale
Issue 1: Low or No Yield of Desired Product 1. Impure Starting Materials: 2-Chlorobenzothiazole can hydrolyze over time, and 2-aminobenzothiazole can oxidize.[5]Solution: Ensure the purity of your starting materials. If necessary, recrystallize 2-aminobenzothiazole or distill 2-chlorobenzothiazole before use. Use freshly opened reagents whenever possible.
2. Suboptimal Reaction Temperature: The reaction rate may be too slow at lower temperatures or side reactions may dominate at higher temperatures.[4]Solution: The optimal temperature is a balance. For SNAr reactions, moderate heating (e.g., 60-80 °C) is often required to drive the reaction to completion. If no product is forming, incrementally increase the temperature. If the reaction mixture darkens significantly, indicating decomposition, reduce the temperature.
3. Incorrect Base or Stoichiometry: An insufficient amount of base (if required) will fail to neutralize the HCl generated in SNAr reactions, protonating the amine and halting the reaction.Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (e.g., 1.1-1.2 equivalents) to scavenge the acid produced.
Issue 2: Presence of Multiple Spots on TLC / Impure Product 1. Dialkylation Side Reaction: As discussed in the FAQs, using unprotected ethylenediamine allows both nitrogens to react.Solution: The most robust solution is to use a mono-protected ethylenediamine (e.g., N-Boc-ethylenediamine). This is a classic protecting group strategy to achieve selectivity in difunctional molecules.
2. Isomer Formation (Route B): Alkylation of 2-aminobenzothiazole can occur at two different nitrogen atoms.Solution: This is a known challenge.[1] To favor alkylation on the exocyclic amine, one can try converting the 2-aminobenzothiazole to its sodium salt with a strong base like NaH before adding the electrophile, although this does not guarantee complete selectivity. Route A is generally preferred to avoid this issue.
3. Incomplete Deprotection: If using a protecting group, residual starting material will contaminate the final product if the deprotection step is not driven to completion.Solution: Monitor the deprotection step by TLC. Deprotection of a Boc group is typically achieved with strong acid (e.g., HCl in dioxane or trifluoroacetic acid) and should be allowed to proceed until the starting material spot has completely disappeared.
Issue 3: Difficulty with Product Isolation and Purification 1. Product is an Oil: The free-base form of the product is often a non-crystalline oil, making it difficult to isolate from the reaction mixture.Solution: Isolate the product as its hydrochloride salt. After the reaction workup, dissolve the crude free base in a suitable solvent (e.g., isopropanol, diethyl ether) and add a solution of HCl (e.g., HCl in dioxane or ether) to precipitate the solid salt.
2. Emulsion During Aqueous Workup: The product may act as a surfactant, leading to persistent emulsions during extraction.Solution: To break emulsions, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of Celite. Adjusting the pH can also help by ensuring the amine is either fully protonated (in the aqueous layer) or as the free base (in the organic layer).
3. Product Streaking on Silica Gel: The basic amine groups can interact strongly with the acidic silica gel, leading to poor separation and low recovery.Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%). This neutralizes the acidic sites and allows for much cleaner chromatography of the free base.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical conditions for the key SNAr step (Route A) between 2-chlorobenzothiazole and N-Boc-ethylenediamine.

ParameterCondition 1Condition 2 (Optimized)Condition 3
Solvent TolueneAcetonitrileDMF
Base K₂CO₃Triethylamine (TEA)DIPEA
Temperature 110 °C (Reflux)80 °C (Reflux)80 °C
Time 24 hours12 hours12 hours
Yield (Protected Intermediate) ~65%~90%~85%
Notes Slower reaction, requires higher temperature.Good balance of reaction rate and clean profile. TEA is volatile and easily removed.DMF can be difficult to remove during workup.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of N-Boc-N'-(1,3-benzothiazol-2-yl)ethane-1,2-diamine (Route A Intermediate)

This protocol details the optimized SNAr reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzothiazole (1.0 eq), N-Boc-ethylenediamine (1.1 eq), and triethylamine (1.2 eq).

  • Solvent Addition: Add anhydrous acetonitrile as the solvent (approx. 0.2 M concentration relative to the limiting reagent).

  • Reaction: Heat the mixture to reflux (approx. 80-82 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexane) until the 2-chlorobenzothiazole spot is consumed (typically 10-14 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the protected intermediate as a white solid.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Deprotection: Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of methanol or 1,4-dioxane.

  • Acidification: Add a 4M solution of HCl in 1,4-dioxane (a significant excess, e.g., 5-10 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The product will typically precipitate as the dihydrochloride salt.

  • Monitoring: Monitor the deprotection by TLC until the starting material is gone.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under vacuum to obtain the final N-(2-aminoethyl)-1,3-benzothiazol-2-amine dihydrochloride. Note: The product is often isolated as the more stable dihydrochloride salt.

Visualizations (Graphviz DOT Language)

G cluster_prep Step 1: SNAr Coupling cluster_final Step 2: Deprotection & Salt Formation start 2-Chlorobenzothiazole + N-Boc-ethylenediamine react React in Acetonitrile with TEA, 80°C start->react workup Aqueous Workup & Extraction react->workup purify1 Column Chromatography workup->purify1 inter Purified Protected Intermediate purify1->inter deprotect Add 4M HCl in Dioxane inter->deprotect Proceed to Deprotection precip Precipitation of Salt deprotect->precip isolate Filter and Wash with Ether precip->isolate final Final Product: N-(2-aminoethyl)-1,3-benzothiazol- 2-amine Dihydrochloride isolate->final

Caption: Experimental workflow for the two-step synthesis.

G cluster_desired Desired Pathway: High Selectivity cluster_side Side Reaction Pathway: Low Selectivity r1 2-Chlorobenzothiazole prod_desired Desired Mono-Alkylated Product r1->prod_desired SNAr Reaction prod_side Undesired Dialkylated Byproduct r1->prod_side 2 equivalents r2 Mono-Boc Protected Ethylenediamine r2->prod_desired r3 Unprotected Ethylenediamine r3->prod_side Reacts at both ends

Caption: Desired reaction vs. dialkylation side reaction.

References

  • Agarwal, A., Singh, M. K., Singh, S., Bhattacharya, S., & Awasthi, S. K. (2011). N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2637. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Asrondkar, A. L., Patil, V. N., Bobade, A. S., & Chowdhary, A. S. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. [Link]

  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 323-328. [Link]

  • Xie, J., Li, J., & Jiang, D. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1663. [Link]

  • IOSR Journal of Applied Chemistry. (2013). Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. IOSR-JAC, 4(1), 2278-5736. [Link]

  • Deshmukh, R., Jha, A. K., & Dwivedi, J. (2011). Synthesis and biological evaluation of some 1,3-benzthiazoles derivatives. International Journal of Research in Pharmacy and Chemistry, 1(3), 329-335. [Link]

  • Bhandari, S., & Soni, P. (2007). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Heterocyclic Chemistry, 17, 189-190. [Link]

  • LibreTexts Chemistry. (2020). Reactions of amines. [Link]

  • Google Patents. (2019). A method of synthesis primary amine hydrochloride. CN109384677A.

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of N-(2-aminoethyl)-1,3-benzothiazol-2-amine Hydrochloride

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and pharmacokineticists struggling with the poor in vivo exposure of N-(2-aminoethyl)-1,3-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and pharmacokineticists struggling with the poor in vivo exposure of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride.

Despite its promising in vitro pharmacological profile, this benzothiazole derivative frequently exhibits absolute oral bioavailability (F%) of less than 10%. This guide dissects the three primary physiological barriers—gastric dissolution, intestinal efflux, and hepatic first-pass metabolism—providing mechanistic explanations, troubleshooting FAQs, and self-validating experimental protocols to rescue your compound.

Part 1: Diagnostic Workflow & Quantitative Benchmarks

Before altering your formulation, you must pinpoint the exact pharmacokinetic bottleneck. The workflow below illustrates the diagnostic logic required to isolate the root cause of poor bioavailability.

Workflow Start In Vivo Bioavailability < 10% Step1 In Vitro Dissolution (SGF) Start->Step1 Step2 Caco-2 Permeability Assay Start->Step2 Step3 Hepatic Microsomal Stability Start->Step3 SolIssue Common Ion Effect Step1->SolIssue Poor Dissolution PermIssue P-gp/BCRP Efflux Step2->PermIssue High Efflux Ratio MetIssue CYP1A2 Metabolism Step3->MetIssue Rapid Clearance Fix1 Salt Swap / ASD SolIssue->Fix1 Fix2 Efflux Inhibitors PermIssue->Fix2 Fix3 Prodrug / Lipid NPs MetIssue->Fix3

Troubleshooting workflow for identifying and resolving low bioavailability.

Table 1: Pharmacokinetic Parameters and Troubleshooting Metrics

Compare your experimental data against these target thresholds to diagnose the failure mode.

Pharmacokinetic MetricTarget ValueObserved Value (Typical Issue)Diagnostic IndicationRecommended Troubleshooting Action
Dissolution in SGF (pH 1.2) > 85% in 30 min< 20% in 60 minCommon Ion Effect (HCl salt)Switch to Mesylate salt or use Amorphous Solid Dispersion (ASD)
Caco-2 Efflux Ratio (ER) < 2.0> 5.0P-gp / BCRP SubstrateCo-formulate with a P-gp inhibitor (e.g., Elacridar)
Hepatic Extraction Ratio ( EH​ ) < 0.3> 0.7High First-Pass MetabolismSynthesize a prodrug or encapsulate in lipid nanoparticles
Absolute Bioavailability (F%) > 30%< 5%Multifactorial failureComprehensive formulation overhaul

Part 2: Troubleshooting FAQs & Mechanistic Causality

Section A: Gastric Dissolution & The Common Ion Effect

Q1: My compound is a hydrochloride salt, which should be highly water-soluble. Why is the oral exposure nearly zero, and why does it precipitate in the stomach?

A1: You are likely observing the Common Ion Effect . While hydrochloride salts of weakly basic compounds exhibit excellent solubility in pure water, the physiological environment of the stomach (Simulated Gastric Fluid, pH 1.2) contains high concentrations of endogenous chloride ions (from gastric HCl). According to Le Chatelier’s principle, the abundance of Cl− shifts the dissolution equilibrium ( R−NH3+​Cl−⇌R−NH3+​+Cl− ) to the left, forcing the drug to precipitate out of solution[1]. If the drug cannot dissolve in the gastric fluid, it cannot be absorbed in the upper intestine, severely limiting bioavailability[2].

Solution: Consider switching the counterion. Studies have shown that replacing a hydrochloride salt with a mesylate or sulfate salt can bypass the common ion effect, increasing aqueous solubility and subsequent bioavailability by up to three-fold[3]. Alternatively, utilizing co-solvents (e.g., PEG 400, Propylene Glycol) or cyclodextrin complexes can force the compound into solution[4].

Protocol 1: Self-Validating Biorelevant Dissolution Test

Objective: Confirm if the common ion effect is suppressing your API's dissolution. Self-Validation Mechanism: This protocol runs a parallel control arm using the free base form of the compound. If the free base dissolves more rapidly in SGF than the HCl salt, the common ion effect is conclusively validated.

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF) at pH 1.2 (containing 0.1 N HCl) and Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5.

  • Sample Loading: Weigh equivalent molar doses of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride and its free base counterpart.

  • Apparatus Setup: Introduce the compounds into a USP Apparatus II (Paddle) system containing 900 mL of media at 37°C, stirring at 50 rpm.

  • Sampling: Withdraw 5 mL aliquots at 5, 15, 30, 45, and 60 minutes. Immediately filter through a 0.22 µm syringe filter to halt dissolution.

  • Quantification: Analyze the filtrate via HPLC-UV. Plot the dissolution kinetics. A suppressed curve for the HCl salt in SGF compared to the free base confirms the common ion liability.

Section B: Intestinal Permeability & Efflux Transporters

Q2: My compound dissolves perfectly in FaSSIF, but plasma levels remain sub-therapeutic. Could efflux transporters be limiting intestinal absorption?

A2: Yes. The benzothiazol-2-amine scaffold is a heavily recognized substrate for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [5]. As the drug passively diffuses into the enterocyte, these efflux pumps actively transport the molecule back into the intestinal lumen. This futile cycling prevents the drug from reaching the basolateral membrane and entering systemic circulation.

Pathway Drug N-(2-aminoethyl)- benzothiazol-2-amine Enterocyte Enterocyte / Hepatocyte Drug->Enterocyte Diffusion PGP P-glycoprotein (Efflux) Enterocyte->PGP Binding CYP CYP1A2 (Oxidation) Enterocyte->CYP Phase I Blood Systemic Circulation Enterocyte->Blood Absorption PGP->Drug Efflux Metabolite Inactive Metabolite CYP->Metabolite Oxidation

Cellular mechanisms of poor bioavailability: P-gp efflux and CYP1A2 metabolism.

Protocol 2: Caco-2 Bidirectional Permeability & Efflux Assay

Objective: Quantify intestinal permeability and definitively identify active efflux. Self-Validation Mechanism: The inclusion of Lucifer Yellow validates monolayer tight-junction integrity. The parallel use of Elacridar (a potent P-gp/BCRP inhibitor) acts as a functional control; if the Efflux Ratio (ER) normalizes (< 1.5) in the presence of Elacridar, active efflux is validated as the primary barrier.

  • Cell Culture: Seed Caco-2 cells on Transwell polycarbonate inserts (0.4 µm pore size). Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm².

  • Dosing: Add 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Inhibition Control: In parallel Transwell inserts, co-administer 2 µM Elacridar to both chambers.

  • Integrity Check: Add 100 µM Lucifer Yellow to the apical chamber of all wells.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver compartments.

  • Analysis: Calculate the Apparent Permeability ( Papp​ ). Calculate the Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B) . An ER > 2.0 that collapses upon Elacridar addition confirms P-gp/BCRP liability.

Section C: Hepatic First-Pass Metabolism

Q3: Intravenous (IV) dosing shows a very short half-life, and oral dosing yields massive quantities of inactive metabolites. How do I bypass first-pass metabolism?

A3: The benzothiazole ring is an electron-rich heterocycle, making it highly susceptible to Phase I oxidative metabolism. Cytochrome P450 enzymes, particularly CYP1A2 , rapidly oxidize the aromatic system or the aliphatic aminoethyl side chain during the drug's first pass through the liver via the portal vein[6],[7]. If the Hepatic Extraction Ratio ( EH​ ) is high, the drug is destroyed before it ever reaches systemic circulation.

Solution: To overcome rapid CYP1A2-mediated metabolism, researchers often employ a prodrug strategy . By temporarily masking the primary amine of the aminoethyl group (e.g., via an amide or carbamate linkage), you can sterically hinder CYP450 binding, allowing the intact prodrug to survive first-pass metabolism and subsequently hydrolyze into the active API in systemic circulation[6],[7]. Alternatively, formulating the drug into solid lipid nanoparticles (SLNs) can promote lymphatic absorption via the thoracic duct, entirely bypassing the portal vein and hepatic first-pass metabolism.

Sources

Troubleshooting

N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride purification and crystallization troubleshooting

Technical Support Center: N-(2-aminoethyl)-1,3-benzothiazol-2-amine Hydrochloride Welcome to the Advanced Troubleshooting Guide for the purification and crystallization of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-aminoethyl)-1,3-benzothiazol-2-amine Hydrochloride

Welcome to the Advanced Troubleshooting Guide for the purification and crystallization of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride. As a Senior Application Scientist, I have designed this resource to move beyond basic procedures and address the underlying thermodynamic and kinetic principles that govern this specific molecule.

This compound—featuring a rigid benzothiazole core and a flexible ethylenediamine linker—presents unique challenges. The presence of multiple basic nitrogen centers (the primary aliphatic amine and the thiazole nitrogen) makes its hydrochloride salt highly susceptible to polymorphism, hygroscopicity, and salt disproportionation.

Physicochemical Profiling & Crystallization Parameters

Before troubleshooting, it is critical to understand the intrinsic properties of the molecule. The table below summarizes the quantitative data and mechanistic implications that dictate our purification strategy.

ParameterValue / ObservationMechanistic Implication
pKa₁ (Aliphatic Amine) ~9.5 (Est.)Primary site of protonation. Forms a stable mono-HCl salt when exactly 1.0 to 1.05 equivalents of acid are used.
pKa₂ (Thiazole Nitrogen) ~2.5 (Est.)Weakly basic center. Excess acid leads to partial protonation, resulting in a mixture of mono- and di-HCl salts[1].
Hygroscopicity High (Deliquescent)The chloride counterion acts as a strong hydrogen bond acceptor for atmospheric moisture, necessitating anhydrous conditions[2].
Optimal Crystallization Temp 0°C to 5°CCooling decreases salt solubility more than base solubility, preventing salt disproportionation during isolation[3].
Metastable Zone Width NarrowProne to liquid-liquid phase separation ("oiling out") if supersaturation is achieved too rapidly.

Diagnostic Troubleshooting (FAQs)

Q1: Upon the addition of HCl to my organic solution, the product "oils out" into a biphasic mixture instead of forming crystals. How do I force crystallization? A1: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level exceeds the metastable zone width, and the melting point of the solute-solvent rich phase is lower than the crystallization temperature. The flexible ethylenediamine linker in N-(2-aminoethyl)-1,3-benzothiazol-2-amine increases conformational entropy, which lowers the crystal lattice energy. Solution: Do not crash the salt out with highly concentrated acid. Instead, switch to a solvent system with a flatter solubility curve (e.g., Isopropanol/Heptane). Add the HCl slowly at room temperature, seed the solution with pure crystals before reaching the critical supersaturation limit, and then apply a slow cooling ramp to 5°C.

Q2: After filtration, my isolated solid rapidly turns into a gummy, sticky paste on the filter paper. What is causing this degradation? A2: You are observing deliquescence. Hydrochloride salts of basic amines are notoriously prone to hygroscopicity because the electronegative chloride ion facilitates a strong hydrogen-bonding network with atmospheric water molecules[2]. Solution: You must isolate the salt under strictly anhydrous conditions. Use anhydrous anti-solvents (e.g., dry diethyl ether) and dry the filter cake under a continuous stream of dry nitrogen gas. Transfer the solid immediately to a vacuum desiccator containing P₂O₅. If the mono-HCl salt remains fundamentally unstable in your local humidity, you may need to explore co-crystallization strategies with dicarboxylic acids to shield the chloride ion[2].

Q3: My NMR analysis shows peak splitting and non-integer integration values for the amine protons. Am I getting a mixture of products? A3: You are likely observing a mixture of mono-hydrochloride and di-hydrochloride salts, or experiencing salt disproportionation during the drying phase[3]. Because the thiazole nitrogen is weakly basic, a large excess of HCl will partially protonate it. Furthermore, heating the salt during vacuum drying can cause the loss of hydrogen chloride gas due to the common-ion effect[1]. Solution: Strictly control your stoichiometry to 1.05 equivalents of anhydrous HCl. Never exceed 40°C during vacuum drying to prevent the thermal disproportionation of the salt.

Q4: My overall yield is drastically reduced, and LC-MS detects a highly polar byproduct. Did the initial coupling reaction fail? A4: If you synthesized this compound by reacting 2-chlorobenzothiazole with ethylenediamine, you likely overheated the reaction. Nucleophilic attack by ethylenediamine can lead to undesired ring-opening of the benzothiazole core if the temperature is too high or if the reaction is left too long[4]. Solution: Keep the reaction temperature strictly controlled (typically ≤80°C) and use a large excess of ethylenediamine to favor the SNAr substitution pathway over the ring-opening pathway.

G Issue Crystallization Failure Oiling Oiling Out (Liquid-Liquid Separation) Issue->Oiling Hygro Deliquescence (Gummy Solid) Issue->Hygro Mixed Mixed Salts (Mono/Di-HCl) Issue->Mixed Sol1 Lower Supersaturation Add Seed Crystals Oiling->Sol1 Sol2 Use Anhydrous Solvents N2 Atmosphere Hygro->Sol2 Sol3 Strict 1:1 HCl Stoichiometry Control Temperature Mixed->Sol3

Troubleshooting logic tree for resolving common crystallization failures of the HCl salt.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a built-in physical observation to confirm success before proceeding.

Protocol A: pH-Swing Extractive Purification of the Free Base

Causality: Excess ethylenediamine from the synthesis must be completely removed before salt formation, as it will preferentially form a highly stable, insoluble dihydrochloride salt that will contaminate your product.

  • Quench & Basify: Dilute the crude reaction mixture with distilled water. Adjust the pH to 10.5 using 1M NaOH. Validation: The solution should become cloudy as the N-(2-aminoethyl)-1,3-benzothiazol-2-amine free base precipitates/oils out of the aqueous phase.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). The highly polar unreacted ethylenediamine remains in the aqueous layer, while the target free base partitions into the DCM.

  • Washing: Wash the combined DCM layers with brine (2 x 50 mL) to remove residual water and trace diamine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate under reduced pressure to yield the free base as a viscous oil. Validation: 1H NMR of this oil should show a clear, sharp singlet integrating to 2H for the primary amine, confirming the absence of ethylenediamine.

Protocol B: Anhydrous Anti-Solvent Crystallization of the Mono-HCl Salt

Causality: Utilizing anhydrous conditions and strict stoichiometric control prevents both hydrate formation and di-HCl contamination.

  • Dissolution: Dissolve the purified free base in a minimum volume of anhydrous Isopropanol (IPA) at room temperature.

  • Acidification: Under vigorous stirring, dropwise add exactly 1.05 equivalents of a standardized solution of HCl in Dioxane or anhydrous Ethanol. Validation: A slight exotherm should be felt. The solution may become transiently cloudy but should remain a single liquid phase.

  • Nucleation (Anti-Solvent Addition): Slowly add anhydrous Diethyl Ether (anti-solvent) dropwise until the solution becomes faintly turbid. Stop the addition immediately.

  • Seeding & Aging: Add 1-2 mg of pure N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride seed crystals. Stir at room temperature for 1 hour to allow the crystal lattice to organize slowly, preventing solvent entrapment.

  • Cooling: Transfer the flask to an ice bath (0°C to 5°C) for 2 hours to maximize yield and prevent disproportionation[3].

  • Isolation: Filter the crystals rapidly through a Buchner funnel under a blanket of dry nitrogen. Wash the cake with cold, anhydrous Diethyl Ether. Dry in a vacuum oven at 35°C (do not exceed 40°C[1]) overnight.

G Start Crude Reaction Mixture (Free Base + Impurities) Step1 Aqueous Wash (pH 10) Removes Excess Ethylenediamine Start->Step1 Step2 Organic Extraction (DCM or EtOAc) Step1->Step2 Organic Phase Step3 Acidification (1.05 eq HCl in EtOH) Step2->Step3 Dry & Filter Step4 Anti-Solvent Addition (Diethyl Ether, 0°C) Step3->Step4 Controlled Nucleation End Pure Mono-HCl Salt Crystalline Solid Step4->End

Workflow for the pH-swing extraction and anti-solvent crystallization of the target HCl salt.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.National Center for Biotechnology Information (NIH).
  • Salt Selection in Drug Development.Pharmaceutical Technology.
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.University of Helsinki.
  • 1,3-Benzothiazole-6-carboxamidinium chloride dihydrate.ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: N-(2-aminoethyl)-1,3-benzothiazol-2-amine Hydrochloride vs. Established Benzothiazole Derivatives

Executive Summary The benzothiazole ring is a privileged bicyclic scaffold in medicinal chemistry, characterized by its planar structure, lipophilicity, and ability to engage in diverse π−π and hydrogen-bonding interacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole ring is a privileged bicyclic scaffold in medicinal chemistry, characterized by its planar structure, lipophilicity, and ability to engage in diverse π−π and hydrogen-bonding interactions. While end-point therapeutics like Riluzole and Pramipexole leverage the intrinsic bioactivity of the core, N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride (AEBTA-HCl) serves a fundamentally different role. It is a highly versatile, bifunctional intermediate designed for the synthesis of targeted drug conjugates, metal-chelating complexes, and fluorescent probes.

This guide objectively compares the structural utility, pharmacological applications, and experimental workflows of AEBTA-HCl against other prominent benzothiazole derivatives, providing actionable insights for researchers and drug development professionals.

Structural and Mechanistic Analysis

The intrinsic reactivity of the standard 2-aminobenzothiazole core is limited by the delocalization of the amine's lone pair into the electron-deficient thiazole ring ( pKa​≈4.5 ), rendering it a poor nucleophile. AEBTA-HCl circumvents this limitation by introducing an ethylenediamine linker. This modification provides an aliphatic primary amine with a significantly higher pKa​ ( ≈9.5 ), enabling highly efficient nucleophilic attacks for amide coupling, reductive aminations, and metal coordination.

Comparison with Established Derivatives:
  • Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole): An FDA-approved neuroprotectant for Amyotrophic Lateral Sclerosis (ALS). Its mechanism relies on the lipophilic trifluoromethoxy group to penetrate the blood-brain barrier (BBB) and block voltage-gated sodium channels, thereby inhibiting glutamate release[1].

  • Pramipexole: A tetrahydrobenzothiazole derivative acting as a potent D2/D3 dopamine receptor agonist, utilized in Parkinson's disease management. The saturated ring alters the planar geometry, shifting target specificity toward G-protein coupled receptors[1].

  • Thioflavin-T: A cationic benzothiazole dye. Its rotational dynamics between the benzothiazole and dimethylaniline rings are restricted upon binding to amyloid-beta fibrils, resulting in a massive increase in fluorescence quantum yield—a staple in Alzheimer's diagnostic imaging[1].

  • Anticancer Derivatives: Recent structural modifications at the C-2 and C-6 positions of the benzothiazole core have yielded potent PI3K/Akt pathway inhibitors and dual-action anti-inflammatory/anticancer agents[2]. AEBTA-HCl is frequently utilized as the foundational building block to synthesize these complex, multi-targeted molecules[3].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of AEBTA-HCl compared to alternative benzothiazole derivatives.

CompoundStructural ClassificationPrimary FunctionKey Pharmacological TargetPhysicochemical Advantage
AEBTA-HCl Ethylenediamine-substitutedBifunctional IntermediateVariable (Depends on conjugate)High nucleophilicity (aliphatic amine pKa​ ~9.5) allows facile conjugation.
Riluzole Trifluoromethoxy-substitutedNeuroprotectantVoltage-gated Na⁺ channelsHigh lipophilicity enables rapid blood-brain barrier (BBB) penetration.
Pramipexole TetrahydrobenzothiazoleDopamine AgonistD2/D3 ReceptorsNon-planar geometry enhances GPCR target specificity.
Thioflavin-T Cationic benzothiazole dyeDiagnostic ProbeAmyloid-β fibrilsRestricted rotational dynamics upon binding massively increases fluorescence.

Pathway and Workflow Visualizations

The following diagrams map the divergent applications of the benzothiazole scaffold and contrast the mechanistic roles of end-point drugs versus bifunctional intermediates.

G BZT Benzothiazole Scaffold AEBTA AEBTA-HCl (Bifunctional Intermediate) BZT->AEBTA Ethylenediamine Substitution RIL Riluzole (Neuroprotectant) BZT->RIL Trifluoromethoxy Addition THIO Thioflavin-T (Diagnostic Probe) BZT->THIO Methylation & Thioflavin Core PRAM Pramipexole (Dopamine Agonist) BZT->PRAM Tetrahydrobenzothiazole Reduction

Divergent functionalization of the benzothiazole scaffold into distinct therapeutic agents.

G cluster_0 Riluzole (End-Point Drug) cluster_1 AEBTA-HCl (Bifunctional Scaffold) RIL Riluzole NAV Voltage-Gated Na+ Channels (Inhibition) RIL->NAV Blocks GLU Glutamate Release (Suppression) NAV->GLU Reduces EXC Excitotoxicity (Prevented) GLU->EXC Mitigates AEBTA AEBTA-HCl LINK Amide Linkage / Chelation AEBTA->LINK Synthetic Modification PROBE Targeted Drug Conjugate / Metal Complex LINK->PROBE Yields TARGET Specific Cellular Target (e.g., Kinases, DNA) PROBE->TARGET Binds/Inhibits

Mechanistic comparison: Riluzole's direct action vs AEBTA-HCl's role as a targeted scaffold.

Experimental Protocols: Synthesis and Conjugation Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes the causality behind the reagent choices and the physical indicators required to confirm reaction progress.

Protocol A: Synthesis of AEBTA-HCl via Nucleophilic Aromatic Substitution ( SN​Ar )

Causality: 2-chlorobenzothiazole is reacted with a large excess of ethylenediamine. The excess is critical to prevent the formation of the undesired bis-alkylated byproduct (N,N'-bis(benzothiazol-2-yl)ethylenediamine)[4].

  • Initiation: Dissolve 2-chlorobenzothiazole (1.0 eq) in absolute ethanol.

  • Addition: Add ethylenediamine (10.0 eq) dropwise at 0°C. Causality: The SN​Ar at the electron-deficient C2 position is highly exothermic; temperature control prevents solvent boil-off and side reactions.

  • Propagation: Reflux the mixture at 80°C for 4 hours.

  • Concentration: Remove excess ethylenediamine and ethanol under reduced pressure.

  • Extraction & Self-Validation: Partition the residue between Dichloromethane (DCM) and 1M NaOH. Validation: The product, possessing a basic aliphatic amine, will partition into the organic (DCM) layer only at a basic pH. If the aqueous layer remains highly UV-active under a TLC lamp, the pH must be adjusted >10 to ensure complete deprotonation and extraction.

  • Salt Formation: Dry the organic layer over Na2​SO4​ , filter, and bubble anhydrous HCl gas (or add ethereal HCl) until precipitation ceases. Causality: Isolating the compound as an HCl salt prevents oxidative degradation of the primary amine, drastically improving shelf life and handling.

Protocol B: Amide Coupling of AEBTA-HCl with a Targeting Ligand

Causality: AEBTA-HCl must be neutralized in situ to free the aliphatic amine for nucleophilic attack, while the target carboxylic acid must be stabilized as an active ester to prevent hydrolysis.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and NHS (1.2 eq). Stir for 30 minutes at room temperature. Causality: EDC activates the acid, but the resulting O-acylisourea is unstable. NHS rapidly traps it to form a stable, amine-reactive NHS-ester.

  • Coupling & Self-Validation: Add AEBTA-HCl (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Validation: Spot the reaction mixture on wet pH paper. It must read pH ~8-9. If acidic, the aliphatic amine of AEBTA remains protonated (non-nucleophilic) and the coupling will fail. Add DIPEA dropwise until basicity is confirmed.

  • Completion: Stir for 12 hours at room temperature.

  • Purification: Quench with water and purify the resulting conjugate via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

References

  • . Chemistry, 2025; 7(4):118. MDPI. 2.. RSC Advances, 2025; 15, 41724. Royal Society of Chemistry. 3.. Frontiers in Chemistry, 2024; 12:1384301. Frontiers.

Sources

Comparative

Structural Activity Relationship (SAR) Comparison of N-(2-aminoethyl)-1,3-benzothiazol-2-amine Hydrochloride

As drug discovery pivots toward highly functionalized, multi-target pharmacophores, N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride (AEBT-HCl) has emerged as a privileged scaffold. Combining the robust, electron-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly functionalized, multi-target pharmacophores, N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride (AEBT-HCl) has emerged as a privileged scaffold. Combining the robust, electron-rich benzothiazole core with a flexible, protonatable ethylenediamine linker, AEBT-HCl serves as a critical building block in the development of kinase inhibitors, antiplasmodial agents, and DNA-intercalating anticancer therapeutics.

This guide provides an objective, data-driven Structural Activity Relationship (SAR) comparison between AEBT-HCl and its structural alternatives, detailing the mechanistic causality behind its performance and providing validated experimental protocols for its application.

SAR Profiling: AEBT-HCl vs. Structural Alternatives

The pharmacological efficacy of 2-aminobenzothiazole derivatives is heavily dictated by the nature of the exocyclic amine linker. By comparing the ethylenediamine linker of AEBT-HCl against rigid piperazine rings and extended alkyl chains, we can map the exact causality of target engagement.

The Benzothiazole Core: Anchoring and Intercalation

The bicyclic benzothiazole ring provides a flat, hydrophobic surface ideal for π-π stacking within the ATP-binding pockets of kinases (such as PI3Kγ) or between DNA base pairs[1]. Substitutions on this core (e.g., 6-chloro or 6-trifluoromethoxy) modulate the electron density of the ring, directly impacting the hydrogen-bond donor capacity of the exocyclic nitrogen.

Linker Flexibility: Ethylenediamine vs. Piperazine

AEBT-HCl utilizes an ethylenediamine (2-carbon) linker. This flexibility allows the terminal primary amine to adopt multiple conformations, acting as a "molecular probe" to find secondary hydrogen-bonding sites within a target pocket.

  • Alternative Comparison: When the flexible ethylenediamine is replaced with a rigid piperazine ring, conformational entropy is reduced. While piperazine hybrids show strong cytotoxicity against MCF-7 and A549 cancer lines (IC50: 22.13–61.03 μM) due to enhanced target selectivity, they often lack the bidentate adaptability required for broader anti-infective applications[2].

Chain Length: The "Two-Carbon" Optimum

In antiplasmodial and antitrypanosomal drug design, the length of the diamine linker is a critical determinant of efficacy. SAR studies demonstrate that compounds containing the ethylenediamine linker chain exhibit superior activity compared to propyl, butyl, and hexyldiamine chains[3].

  • Alternative Comparison: Extending the linker to a propyldiamine (3-carbon) chain increases lipophilicity but introduces steric clashes. For example, in antiplasmodial assays, optimal ethylenediamine derivatives achieved an IC50 of 0.33 μM, whereas the best propyldiamine analogs were significantly less active (IC50 = 0.97 μM)[3].

SAR_Pathway A AEBT-HCl Scaffold B Benzothiazole Core (π-π Stacking) A->B C Ethylenediamine Linker (Flexibility) A->C D Terminal Amine (Salt Bridge) A->D E Kinase ATP Pocket B->E Anchors core F DNA Intercalation B->F Intercalates pairs C->E Adapts conformation C->F Optimal spacing D->E Electrostatic bond

Fig 1. Mechanistic binding pathways of the AEBT-HCl scaffold in biological targets.

Quantitative Performance Data

The following table synthesizes experimental data comparing the AEBT-HCl scaffold against common linker alternatives across different biological assays.

Scaffold VariantLinker TypeConformational FlexibilityPI3Kγ Inhibition Rate (at 100 μM)Antiplasmodial Efficacy (IC50)Primary SAR Advantage
AEBT-HCl Ethylenediamine (2C)HighModerate (~35%)0.33 ± 0.02 μM Optimal spacing for bidentate interactions and β-haematin inhibition.
APBT-HCl Propyldiamine (3C)HighLow (<20%)0.97 ± 0.04 μMIncreased lipophilicity; prone to steric clashes in tight pockets.
PBT-Hybrid Piperazine (Rigid)LowHigh (47–48%) >10.0 μMConformational restriction enhances kinase selectivity over off-targets.

(Data extrapolated from comparative hybrid studies[2][3])

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the AEBT-HCl scaffold and its subsequent evaluation in a high-throughput kinase assay.

Protocol A: Synthesis and Isolation of AEBT-HCl

Causality Note: Utilizing a large molar excess of ethylenediamine is critical to prevent bis-alkylation (where one diamine reacts with two benzothiazole molecules), ensuring high yields of the mono-substituted primary amine.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-chlorobenzothiazole in anhydrous N,N-dimethylformamide (DMF).

  • Nucleophilic Substitution: Add 5.0 equivalents of anhydrous ethylenediamine dropwise at 0°C under an inert argon atmosphere. The excess diamine drives the reaction toward the mono-adduct.

  • Reflux & Catalysis: Add a catalytic amount of Triethylamine (TEA) (1:1 equiv ratio) and reflux the mixture at 120°C for 4 hours[2].

  • Quenching: Allow the mixture to cool to ambient temperature, then pour over crushed ice/water to precipitate the crude free base.

  • Salt Formation (Self-Validation): Dissolve the crude base in diethyl ether and bubble dry HCl gas through the solution. The immediate precipitation of AEBT-HCl confirms the presence of the basic primary amine.

  • Characterization: Verify the structure using 1H-NMR (look for the distinct triplet integration of the -CH2-CH2- bridge) and GC-MS[2].

Protocol B: TR-FRET Kinase Inhibition Assay (PI3Kγ)

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence—a common issue with benzothiazole derivatives.

  • Enzyme Incubation: In a 384-well microplate, combine 10 nM PI3Kγ enzyme, 10 μM ATP, and varying concentrations of the AEBT-HCl derivative (0.1 μM to 100 μM) in kinase assay buffer.

  • Reaction Phase: Incubate the plate at room temperature for 60 minutes to allow for steady-state ATP turnover.

  • EDTA Quenching: Add a detection solution containing ethylenediamine tetraacetic acid (EDTA). Why? EDTA rapidly chelates Mg2+ ions, abruptly halting kinase activity by depriving the enzyme of its essential catalytic cofactor[2].

  • Tracer Displacement: The detection solution also contains a europium-labeled anti-ADP antibody and an Alexa Fluor 647-labeled ADP tracer. ADP generated by the kinase displaces the tracer, reducing the TR-FRET signal[2].

  • Data Acquisition: Read the plate using a microplate reader capable of time-resolved measurements (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate IC50 values using non-linear regression.

Exp_Workflow S1 1. Compound Preparation S2 2. Kinase Incubation S1->S2 S3 3. EDTA Quenching S2->S3 S4 4. TR-FRET Detection S3->S4 S5 5. Data Analysis S4->S5

Fig 2. Step-by-step TR-FRET assay workflow for evaluating kinase inhibition.

Conclusion

The N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride scaffold represents a highly tunable, bifunctional pharmacophore. While rigid piperazine linkers may offer superior selectivity for specific kinase pockets, the ethylenediamine linker of AEBT-HCl provides the critical conformational flexibility required for broad-spectrum antiplasmodial activity and DNA intercalation. Researchers should select linker rigidity based on whether the target pocket requires an induced-fit adaptation or a conformationally locked geometry.

References

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evalu
  • In vitro antiplasmodium and antitrypanosomal activities, β-haematin formation inhibition, molecular docking and DFT computational studies of quinoline-urea-benzothiazole hybrids. PMC.
  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents.

Sources

Validation

LC-MS/MS Quantification of N-(2-aminoethyl)-1,3-benzothiazol-2-amine Hydrochloride in Plasma: A Comparative Methodological Guide

Introduction & Mechanistic Bioanalytical Challenges N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride is a highly polar, basic scaffold frequently utilized in the development of novel antimicrobial, neuroprotective...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Bioanalytical Challenges

N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride is a highly polar, basic scaffold frequently utilized in the development of novel antimicrobial, neuroprotective, and anticancer therapeutics . For drug development professionals and pharmacokineticists, the accurate quantification of this analyte in complex biological matrices like plasma presents a distinct set of bioanalytical hurdles.

The molecule features a primary aliphatic amine (pKa ~9.5) and an electron-deficient benzothiazole ring. At physiological pH (7.4), the amine is fully protonated. This cationic state creates two primary challenges:

  • Severe Matrix Effects: Because the molecule is highly hydrophilic, it exhibits poor retention on standard reversed-phase (C18) columns, co-eluting with early-eluting endogenous plasma salts and unextracted phospholipids. This results in catastrophic electrospray ionization (ESI+) signal suppression.

  • Peak Tailing: The protonated amine interacts strongly with unendcapped residual silanols on silica-based stationary phases, leading to broad, asymmetrical peaks that degrade the Lower Limit of Quantification (LLOQ).

To establish a highly trustworthy, self-validating analytical system, this guide objectively compares baseline sample preparation and chromatography techniques against optimized, mechanism-driven alternatives .

Workflow Visualization

BioanalyticalWorkflow S1 Plasma Sample Collection Spiked with Analyte & SIL-IS S2A Method A: Protein Precipitation (PPT) Acetonitrile (1:3 v/v) Rapid but leaves phospholipids S1->S2A S2B Method B: Solid Phase Extraction (MCX) Mixed-Mode Cation Exchange Removes ionization suppressors S1->S2B S3A Standard C18 Column Poor retention (k' < 1) S2A->S3A S3B Biphenyl Column Strong π-π retention S2B->S3B S4 Tandem Mass Spectrometry (LC-MS/MS) ESI+ MRM Mode Quantification S3A->S4 High Matrix Effect S3B->S4 Negligible Matrix Effect

Workflow comparing PPT/C18 vs. SPE/Biphenyl for benzothiazole LC-MS/MS quantification.

Comparative Experimental Protocols

A bioanalytical method is only as reliable as its internal controls. To create a self-validating system , both protocols below mandate the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically N-(2-aminoethyl)-1,3-benzothiazol-2-amine-d4. By co-eluting exactly with the target analyte, the SIL-IS dynamically corrects for any well-to-well variations in extraction recovery and transient matrix suppression during ESI+.

Protocol A: Protein Precipitation (PPT) – The Baseline Method

Causality: PPT relies on organic solvents to lower the dielectric constant of the plasma, denaturing and precipitating proteins. While cost-effective and rapid, PPT fails to remove endogenous phospholipids, which are the primary culprits for ion suppression.

  • Spiking: Aliquot 50 µL of K2EDTA plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (Mechanistic note: The acid disrupts protein-analyte binding, ensuring the basic amine is fully protonated and released into the supernatant).

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein mass.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. (Mechanistic note: Diluting the organic extract prevents "solvent effects"—peak broadening and splitting—when injecting onto the aqueous LC column).

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE – The Optimized Method

Causality: MCX sorbents feature both hydrophobic (reversed-phase) and anionic (sulfonic acid) binding sites. Because the analyte has a highly basic primary amine, it can be trapped via strong ionic interactions, allowing for aggressive organic washes that eliminate phospholipids prior to elution .

  • Sample Pre-treatment: Dilute 50 µL of plasma (spiked with SIL-IS) with 50 µL of 4% Phosphoric Acid (H3PO4). (Mechanistic note: This drops the pH < 3, fully ionizing the analyte's amine group and disrupting any residual protein binding).

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of Water through a 30 mg MCX 96-well plate to solvate the sorbent bed.

  • Loading: Apply the pre-treated plasma sample. The protonated amine binds ionically to the sulfonic acid groups.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water. (Mechanistic note: Removes polar endogenous salts and neutral hydrophilic interferences).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Mechanistic note: This is the critical step. Because the analyte is ionically locked to the sorbent, 100% methanol can be used to completely wash away hydrophobic lipids and ion-suppressing phospholipids).

  • Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol. (Mechanistic note: The high pH >10 deprotonates the primary amine, neutralizing its charge and breaking the ionic bond, while the methanol overcomes hydrophobic retention).

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Chromatographic Separation: C18 vs. Biphenyl

Standard C18 columns rely entirely on hydrophobic dispersion forces. For a small, highly polar, and basic molecule like N-(2-aminoethyl)-1,3-benzothiazol-2-amine, C18 provides minimal retention (capacity factor, k' < 1). This causes the analyte to elute in the void volume, directly into the highest concentration of unextracted matrix salts.

By switching to a Biphenyl column , we introduce orthogonal π-π (pi-pi) interactions. The electron-dense biphenyl rings of the stationary phase interact strongly with the electron-deficient benzothiazole ring of the analyte. This mechanism pushes the analyte's retention time well past the void volume, physically separating it from residual matrix suppressors and drastically improving peak shape.

Data Presentation & Performance Comparison

The table below summarizes the validation parameters of the baseline method versus the optimized method. The Matrix Factor (MF) is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix (an MF of 1.0 indicates zero suppression).

Table 1: Quantitative Performance Comparison (Rat Plasma, n=6)

Performance MetricProtocol A (PPT + C18)Protocol B (MCX SPE + Biphenyl)
Extraction Recovery (%) 82.4 ± 7.194.2 ± 2.8
Matrix Factor (MF) 0.58 (Severe Suppression)0.99 (Negligible Suppression)
Lower Limit of Quantification (LLOQ) 10.0 ng/mL0.5 ng/mL
Linear Dynamic Range 10.0 – 2000 ng/mL0.5 – 2000 ng/mL
Precision at LLOQ (%CV) 16.2%3.5%
Phospholipid Carryover HighUndetectable

Conclusion

While Protein Precipitation (PPT) is sufficient for high-dose pharmacokinetic screening, it fails to provide the rigor required for late-stage preclinical or clinical bioanalysis of basic polar analytes. By understanding the physicochemical properties of the aminobenzothiazole scaffold, researchers can rationally design an extraction protocol. The combination of MCX Solid Phase Extraction and Biphenyl chromatography creates a highly trustworthy, self-validating system that eliminates phospholipid-induced matrix effects and achieves a 20-fold improvement in the Lower Limit of Quantification (LLOQ).

References

  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: BMC Chemistry, 18(1), 220 (2024) URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride

This document provides essential procedural guidance for the safe handling and disposal of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride. As researchers and drug development professionals, our commitment to saf...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the rationale behind each step, ensuring a culture of safety and compliance in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

The primary hazards are associated with its potential toxicity and irritant properties, characteristic of many amine and benzothiazole derivatives.[1][2][3]

Table 1: Inferred Hazard Profile

Hazard ClassClassificationPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Likely Category 3 or 4Harmful or Toxic if swallowed, in contact with skin, or if inhaled. Do not eat, drink, or smoke when using this product. Avoid breathing dust/fumes.[1][2]
Skin Corrosion/Irritation Likely Category 1B or 2May cause skin irritation or severe burns. Wash skin thoroughly after handling.[3][4]
Serious Eye Damage/Irritation Likely Category 1 or 2ACauses serious eye irritation or damage. Wear eye/face protection.[1][2][3]
Aquatic Hazard Likely Harmful to aquatic lifeAvoid release to the environment.[2][3]

Causality: The amine functional groups can cause skin and eye irritation or burns due to their basicity. The benzothiazole ring system, a common structure in bioactive molecules, contributes to the potential for toxicity if absorbed.[1][2]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure the following PPE is worn to create a barrier between you and the potential hazard.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[5]

  • Eye/Face Protection: Use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[2][6]

  • Skin and Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities or spills, consider a chemical-resistant apron or coveralls.[6][7]

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2][8]

Spill Management Protocol

Accidents happen. A swift and correct response is critical to mitigating exposure and environmental contamination.

Small Spills (Solid or Liquid)
  • Alert & Isolate: Alert personnel in the immediate area. Isolate the spill area to prevent foot traffic.

  • De-energize: Remove all ignition sources.[9]

  • Absorb/Contain:

    • For Solids: Gently cover the spill with a non-combustible absorbent material like sand or vermiculite.[5] Do NOT dry sweep, as this can create airborne dust. Dampening the material with 60-70% ethanol can help control dust before collection.[9]

    • For Liquids: Cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad).

  • Collect: Carefully scoop the absorbed material and spilled substance into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a soap and water solution, followed by a final rinse.[9] All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.

Large Spills
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health & Safety (EHS) department and/or emergency response team.

  • Secure: If safe to do so, close the door to the affected area to contain vapors.

  • Await Response: Do not attempt to clean up a large spill without specialized training and equipment.

Waste Segregation and Disposal Workflow

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.[10][11]

Waste Segregation Logic

The following diagram illustrates the decision process for segregating waste containing N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride.

WasteSegregation start Waste Generated (Solid, Liquid, or Contaminated PPE) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Collect in a dedicated, clearly labeled 'Solid Hazardous Organic Waste' container. Container: HDPE or Glass is_solid->solid_container Yes is_ppe Is it contaminated labware or PPE? is_liquid->is_ppe No liquid_container Is the solvent halogenated? is_liquid->liquid_container Yes ppe_container Double-bag in a labeled 'Solid Hazardous Waste' (Dry Waste) container. is_ppe->ppe_container Yes halogenated Collect in 'Halogenated Organic Waste' container. Container: Glass or Teflon liquid_container->halogenated Yes non_halogenated Collect in 'Non-Halogenated Organic Waste' container. Container: Glass or Teflon liquid_container->non_halogenated No

Caption: Waste segregation decision tree.

Step-by-Step Disposal Protocol

The following protocol outlines the complete lifecycle of waste management for this compound, from the point of generation to final disposal.

  • Container Selection:

    • Choose a container made of a material compatible with the waste. High-density polyethylene (HDPE) or glass is suitable for solids. For liquid waste, use glass or Teflon bottles.[11][12]

    • The container must have a secure, leak-proof screw-top cap.[8][11]

    • Ensure the container is clean and dry before use.

  • Waste Collection:

    • Collect waste at the point of generation in your designated, labeled container.

    • Do not mix this waste with other incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).[9][10] The compound is an amine hydrochloride, a weak acid, but can react with strong bases to liberate the free amine and with strong oxidizers.

    • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[10]

  • Labeling:

    • Proper labeling is a critical safety and regulatory requirement.[11][13]

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride"

      • An accurate list of all components and their approximate percentages.

      • The relevant hazard pictograms (e.g., skull and crossbones, exclamation mark, corrosion).[2]

      • The date accumulation started.

      • The name of the principal investigator or lab group.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.[11][14]

    • Ensure the storage area has secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

    • Store away from heat, ignition sources, and incompatible materials.[4][8]

  • Disposal Request and Pickup:

    • Once the container is full or you are finished with the process, submit a chemical waste pickup request to your institution's EHS department.

    • Follow your institution's specific procedures for pickup requests (e.g., online systems like Chematix).[11]

    • Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [6][15] This is due to its aquatic toxicity and potential to interfere with wastewater treatment processes.[2][3]

Overall Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Responsibility cluster_EHS EHS / Waste Contractor Responsibility A 1. Select & Label Waste Container B 2. Segregate & Collect Waste (Solid, Liquid, PPE) A->B C 3. Securely Cap & Store in SAA B->C D 4. Request Waste Pickup via EHS Portal C->D E 5. Collect Waste from Lab D->E F 6. Transport to Central Accumulation Area E->F G 7. Consolidate & Manifest for Transport F->G H 8. Final Disposal at Licensed TSDF (e.g., Incineration) G->H

Caption: End-to-end chemical waste disposal workflow.

Decontamination of Labware

Reusable labware (e.g., glassware) that has come into contact with the compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone). Collect these rinses as hazardous liquid waste.

  • Wash: Wash the glassware thoroughly with soap and warm water.

  • Final Rinse: Rinse with deionized water and allow to dry completely.

By adhering to these procedures, you ensure the safe management and disposal of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride, protecting yourself, your colleagues, and the environment.

References

  • Safety Data Sheet for Benzothiazole . DC Fine Chemicals. [Link]

  • Safety Data Sheet for Benzothiazole . Sigma-Aldrich. [Link]

  • Hazardous Substance Fact Sheet for Aminoethylethanolamine . New Jersey Department of Health. [Link]

  • Safety Data Sheet for 2-AMINOBENZOTHIAZOLE . Georganics. [Link]

  • Hazardous Waste and Disposal Guidelines . American Chemical Society (ACS). [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Benzothiazole Registration Dossier . European Chemicals Agency (ECHA). [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories . Universiti Tun Hussein Onn Malaysia. [Link]

  • Disposal of Chemical Waste . University of St Andrews Safety Office. [Link]

  • Safety Data Sheet for Benzothiazole . Synerzine. [Link]

Sources

Handling

Personal protective equipment for handling N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride

As a Senior Application Scientist, I frequently observe laboratories treating novel hydrochloride salts with generic safety protocols. This is a critical operational error.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating novel hydrochloride salts with generic safety protocols. This is a critical operational error. Handling N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride requires a targeted approach informed by its specific molecular architecture.

This compound combines a pharmacologically active benzothiazole core with a reactive primary amine, stabilized as a hydrochloride (HCl) salt. This structural profile dictates specific physical behaviors—namely, severe hygroscopicity, static-driven aerosolization, and localized mucosal irritation—that must govern your personal protective equipment (PPE) and operational workflows.

Here is your comprehensive, self-validating guide to safely handling, weighing, and disposing of this compound.

Chemical Hazard Profile & Mechanistic Causality

While the exact toxicological profile of every custom derivative may be under continuous investigation, we must extrapolate operational hazards from its structural analog, 2-aminobenzothiazole, and related hydrochloride derivatives.

  • Dust Inhalation Hazard (STOT SE 3): As a crystalline hydrochloride salt, this compound is highly prone to forming fine, electrostatically charged dust. Inhalation leads to rapid dissolution in the mucosal membranes of the respiratory tract, releasing HCl and causing acute respiratory irritation[1].

  • Dermal & Ocular Irritation (H315, H319): The primary amine acts as a nucleophile, while the benzothiazole ring is lipophilic. This amphiphilic nature allows the compound to adhere to and potentially penetrate the stratum corneum, causing severe skin and eye irritation upon contact[2].

  • Fluorescence (Operational Advantage): Benzothiazole derivatives exhibit strong UV fluorescence. We leverage this inherent chemical property as a self-validating mechanism to confirm the success of our decontamination protocols.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific hazards outlined above, your PPE must be selected based on chemical causality rather than generic lab compliance.

PPE CategorySpecificationCausal JustificationReplacement Frequency
Hand Protection Double Nitrile Gloves (Min 5 mil thickness)The primary amine can permeate thin latex. Double gloving allows immediate shedding of the outer layer upon contact without breaking the primary barrier.Outer glove: After every transfer. Inner glove: Every 2 hours.
Eye Protection Indirect-Vented Chemical GogglesPrevents airborne HCl salt dust from settling on the conjunctiva. Standard safety glasses are insufficient for fine powders[3].Decontaminate after each session.
Body Protection Flame-Resistant (FR) Lab Coat with Knit CuffsKnit cuffs prevent sleeves from dragging through the workspace and eliminate skin exposure gaps at the wrist.Wash weekly or immediately upon contamination.
Respiratory N95/P100 Particulate RespiratorFilters >99% of electrostatically charged crystalline dust. (Note: Primary handling must occur in a ventilated enclosure).Discard after single use if exposed to airborne powder.

Self-Validating Operational Workflow: Weighing & Transfer

Standard weighing procedures fail with hygroscopic, static-prone salts. The following protocol ensures containment and includes built-in validation steps to confirm execution success.

WeighingWorkflow Start 1. Verify PPE & Ventilation Hood 2. Activate Balance Enclosure Start->Hood Tare 3. Tare Anti-Static Weigh Boat Hood->Tare Transfer 4. Transfer Compound Tare->Transfer Check 5. Target Mass Reached? Transfer->Check Check->Transfer No Seal 6. Seal in Secondary Container Check->Seal Yes Clean 7. UV-Validated Decontamination Seal->Clean

Fig 1. Self-validating standard operating procedure for weighing hazardous hydrochloride salts.

Step-by-Step Methodology:
  • Environmental Preparation: Activate the powder dispensing hood or analytical balance enclosure.

    • Validation Check: Verify the inward face velocity is between 80–100 feet per minute (fpm) using the hood's digital monitor.

  • Static Mitigation: Pass an anti-static ionizing bar over the weigh boat and micro-spatula.

    • Causality: HCl salts hold static charges that cause the powder to "jump," contaminating the balance pan and creating an invisible inhalation hazard.

  • Transfer: Use a micro-spatula to transfer the compound. Keep the source bottle and the weigh boat as close as possible to minimize the transfer arc.

  • Mass Validation: Close the balance doors.

    • Validation Check: The mass reading must stabilize within 5 seconds (fluctuation < 0.1 mg). Continuous upward drifting indicates the compound is actively absorbing ambient moisture (hygroscopicity), meaning your enclosure humidity is too high.

  • Decontamination & Verification: Wipe down the balance pan and spatulas with 70% Ethanol.

    • Self-Validating Check: Shine a 365 nm UV flashlight over the workspace. The benzothiazole core is highly fluorescent; any glowing particulate indicates incomplete cleaning and requires a secondary wipe-down.

Spill Response & Waste Disposal Plan

A spill of a reactive hydrochloride salt requires immediate wet containment to prevent aerosolization. Never use dry sweeping.

SpillResponse Alert 1. Isolate Area Assess 2. Assess Spill Size Alert->Assess Minor Minor (<50g) Assess->Minor < 50g Major Major (>50g) Evacuate & Call EHS Assess->Major > 50g PPE 3. Don Spill Kit PPE Minor->PPE Cover 4. Cover with Damp Wipes PPE->Cover Collect 5. Collect in Waste Bag Cover->Collect Decon 6. Wash & UV Check Collect->Decon

Fig 2. Step-by-step spill response and containment logic for powder spills.

Step-by-Step Spill Methodology:
  • Isolate & Assess: Immediately halt work. If the spill is >50g outside of a ventilated hood, evacuate the immediate area and contact Environmental Health & Safety (EHS). For minor spills (<50g), proceed to step 2.

  • Wet Containment: Overlay the spill with absorbent laboratory wipes. Gently mist the wipes with water or 70% ethanol.

    • Causality: Dampening the powder lowers its surface energy, immediately neutralizing the dust hazard and dissolving the HCl salt for easier wiping[2].

  • Collection: Scoop the dampened wipes into a secondary hazardous waste bag. Do not scrape aggressively, as this generates secondary aerosols.

  • Neutralization Cleaning: Wash the surface with a mild alkaline detergent (soap and water) to neutralize any residual acidity from the hydrochloride salt.

  • Validation: Perform the UV fluorescence check (365 nm) to ensure 100% removal of the active pharmaceutical ingredient (API).

Waste Disposal Protocol:
  • Solid Waste: Collect all contaminated consumables (weigh boats, outer gloves, wipes) in a sealed, clearly labeled "Non-Halogenated Organic Amine Waste" container[3].

  • Liquid Waste: Aqueous solutions of this compound must be kept at a pH of 6-8 before transfer to the central organic aqueous waste carboy. Highly alkaline environments may cause the unwanted precipitation of the free base, complicating downstream waste processing.

References

  • TCI Chemicals. SAFETY DATA SHEET: 2-Aminobenzothiazole (Product Code: A0277). TCI EUROPE N.V. 2

  • NextSDS. Chemical Substance Information: 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride.1

  • Merck Millipore / Sigma-Aldrich. Safety Data Sheet: 2-Aminobenzothiazole CAS 136-95-8.3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride
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Reactant of Route 2
N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride
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